Product packaging for Azide-PEG7-Tos(Cat. No.:)

Azide-PEG7-Tos

Cat. No.: B605800
M. Wt: 505.6 g/mol
InChI Key: UELWUEFVUUJRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azide-PEG7-Tos is a PEG derivative containing an azide group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N3O9S B605800 Azide-PEG7-Tos

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWUEFVUUJRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of the Tosyl Group in Azide-PEG7-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern bioconjugation and drug delivery, hetero-bifunctional linkers are indispensable tools for the precise assembly of complex molecular architectures. Azide-PEG7-Tos has emerged as a versatile reagent, enabling the seamless connection of biomolecules and synthetic payloads. This technical guide provides an in-depth exploration of the critical role of the tosyl group within this linker, elucidating its function as a superior leaving group that facilitates nucleophilic substitution reactions. We will delve into the chemical principles governing its reactivity, present comparative data, and provide illustrative experimental workflows, offering a comprehensive resource for researchers leveraging this powerful chemical entity.

Introduction to this compound

This compound is a hetero-bifunctional chemical linker characterized by three key components:

  • An azide group (N₃), which serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5] These reactions are lauded for their high specificity and efficiency under mild, aqueous conditions, making them ideal for bioconjugation.

  • A polyethylene glycol (PEG) spacer with seven repeating ethylene glycol units. The PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.

  • A tosyl group (p-toluenesulfonyl group, Ts), which is the primary focus of this guide.

The strategic placement of these functional groups allows for a two-step sequential conjugation, providing precise control over the final molecular construct.

The Core Function of the Tosyl Group: An Excellent Leaving Group

In organic synthesis, the facility of many reactions hinges on the presence of a good leaving group—an atom or group of atoms that can detach from a molecule, taking with it the electron pair from the breaking bond. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would form the highly unstable and strongly basic hydroxide ion (HO⁻).

This is where the utility of the tosyl group becomes paramount. The tosyl group, derived from p-toluenesulfonyl chloride (TsCl), transforms a poorly reactive alcohol into a highly reactive tosylate ester (-OTs). The tosylate is an excellent leaving group, often considered even better than halides, because the resulting tosylate anion is exceptionally stable.

The stability of the tosylate anion is attributed to two key factors:

  • Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms and the sulfur atom of the sulfonyl group. This distribution of charge significantly stabilizes the anion.

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge.

By converting an alcohol to a tosylate, chemists can readily perform nucleophilic substitution (Sₙ2) and elimination reactions that would otherwise be unfeasible.

Reactivity and Applications of the Tosyl Group in this compound

The tosyl end of the this compound molecule is highly reactive towards a variety of nucleophiles. This reactivity is the cornerstone of its utility in the first step of a sequential bioconjugation strategy. Common nucleophiles that readily displace the tosylate group include:

  • Amines (-NH₂): Primary and secondary amines are excellent nucleophiles that react with tosylates to form stable carbon-nitrogen bonds. This is a common method for attaching the PEG linker to proteins, peptides, or small molecules bearing amine functionalities.

  • Thiols (-SH): The sulfur atom in a thiol is a potent nucleophile that efficiently displaces the tosylate group, forming a stable carbon-sulfur bond. This is particularly useful for targeting cysteine residues in proteins.

  • Hydroxyls (-OH): While alcohols are weaker nucleophiles than amines or thiols, they can react with tosylates, especially under basic conditions, to form ether linkages.

The general mechanism for the reaction of this compound with a nucleophile is a bimolecular nucleophilic substitution (Sₙ2) reaction.

Comparative Reactivity of Leaving Groups

To underscore the effectiveness of the tosylate as a leaving group, the following table summarizes the relative rates of reaction for a typical Sₙ2 reaction with different leaving groups.

Leaving GroupFormulaRelative Rate of ReactionpKa of Conjugate Acid (approx.)
IodideI⁻~30,000-10
BromideBr⁻~10,000-9
Tosylate TsO⁻ ~6,000 -2.8
ChlorideCl⁻~200-7
FluorideF⁻13.2
HydroxideHO⁻<<115.7

Note: Relative rates are approximate and can vary with substrate, nucleophile, and reaction conditions.

As the data indicates, the tosylate is a highly effective leaving group, surpassed only by the heavier halides. Its ease of formation from alcohols with retention of stereochemistry makes it a preferred choice in many synthetic routes.

Experimental Protocols

General Protocol for the Tosylation of a Hydroxyl-Terminated PEG

This protocol describes the conversion of a hydroxyl-terminated PEG to a tosyl-terminated PEG, which is a key step in the synthesis of molecules like this compound.

Materials:

  • Hydroxy-PEG-Azide

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Hydroxy-PEG-Azide in anhydrous DCM or THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (typically 1.5-2.0 equivalents) to the solution. This base acts as a scavenger for the HCl that is generated during the reaction.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Azide-PEG-Tos.

General Protocol for Nucleophilic Substitution of this compound with an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide or small molecule)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the amine-containing molecule in the anhydrous solvent under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the resulting azide-functionalized conjugate using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.

Visualizing the Workflow and Mechanisms

Synthesis of this compound

synthesis_workflow start HO-PEG7-N3 (Hydroxy-PEG-Azide) product TsO-PEG7-N3 (this compound) start->product Tosylation reagents TsCl, Pyridine in DCM byproduct Pyridinium Hydrochloride

Caption: Workflow for the synthesis of this compound from a hydroxyl-PEG-azide precursor.

Mechanism of Tosylation

tosylation_mechanism alcohol R-OH Alcohol tscl Ts-Cl Tosyl Chloride alcohol:f0->tscl:f0 Nucleophilic Attack intermediate R-O(H+)-Ts Cl- tscl->intermediate tosylate R-OTs Tosylate Ester intermediate->tosylate Deprotonation pyridinium Pyridinium Chloride intermediate->pyridinium pyridine Pyridine pyridine->intermediate sn2_reaction amine R'-NH2 Amine Nucleophile azide_peg_tos N3-PEG7-OTs This compound amine:f0->azide_peg_tos:f0 Backside Attack transition_state [H2N(R')---CH2---OTs]‡ (Transition State) azide_peg_tos->transition_state product R'-NH-PEG7-N3 Amine-PEG-Azide transition_state->product leaving_group TsO- Tosylate Anion transition_state->leaving_group

References

The Azide Moiety: A Linchpin in Click Chemistry for Scientific Advancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a powerful toolkit for the rapid and efficient construction of complex molecular architectures. At the heart of this transformative chemical philosophy lies the azide functional group, a small, energetic, and remarkably versatile moiety. Its unique reactivity profile, particularly in the context of cycloaddition reactions with alkynes, has positioned it as an indispensable tool in fields ranging from drug discovery and development to materials science and chemical biology. This technical guide provides a comprehensive overview of the azide functionality in the two cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Power of the Azide: A Tale of Two Chemistries

The utility of the azide in click chemistry stems from its ability to undergo a highly specific and high-yielding 1,3-dipolar cycloaddition with an alkyne, forming a stable triazole ring. This reaction can be orchestrated through two primary modalities, each with its distinct advantages and applications.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction is the quintessential "click" reaction, celebrated for its exceptional reliability, broad functional group tolerance, and high yields, often exceeding 95%.[1] The reaction's success hinges on the use of a copper(I) catalyst, which dramatically accelerates the rate of cycloaddition and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2]

The azide's role in this catalytic cycle is that of a "spring-loaded" reactant. While azides and alkynes are kinetically stable under most conditions, the presence of a copper(I) catalyst orchestrates their efficient union.[2] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle that subsequently rearranges to the stable triazole product.

The electronic properties of the azide can influence the reaction rate. Azides bearing electron-withdrawing substituents tend to exhibit faster reaction kinetics due to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the cycloaddition.[3] Conversely, steric hindrance around the azide functionality can impede the approach of the alkyne and the copper catalyst, leading to a decrease in reaction rate and yield.[3]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

For applications within living systems, the potential cytotoxicity of the copper catalyst in CuAAC presents a significant hurdle. To overcome this limitation, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This ingenious approach obviates the need for a metal catalyst by employing a cyclooctyne, a highly strained alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly and with high selectivity under physiological conditions.

In SPAAC, the azide's reactivity is primarily dictated by steric accessibility. Less sterically hindered azides react more readily with the bulky cyclooctyne. The choice of cyclooctyne is also a critical factor, with different derivatives exhibiting a wide range of reaction kinetics.

Quantitative Data Summary

The efficiency of azide-alkyne cycloadditions can be quantified by reaction yields and second-order rate constants. The following tables summarize representative data for both CuAAC and SPAAC, providing a basis for comparison and experimental design.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields with Various Azides

Azide SubstrateAlkyne SubstrateCatalyst/LigandSolventReaction TimeYield (%)Reference(s)
Benzyl AzidePhenylacetyleneCuSO₄/Sodium AscorbateDMSO/H₂O1-2 h>95%
Phenyl Azide1-HexyneCuIneat30 min98%
Ethyl 2-azidoacetatePropargyl AlcoholCuBrDMF<1 h>90%
1-Adamantyl AzidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂neat5 min95%
Tosyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂O12 h85%

Note: Yields are highly dependent on specific reaction conditions, including catalyst loading, ligand choice, temperature, and reactant concentrations.

Table 2: Second-Order Rate Constants (k₂) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide SubstrateCyclooctyneSolventk₂ (M⁻¹s⁻¹)Reference(s)
Benzyl AzideDBCOCDCl₃0.87
Benzyl AzideBCNCDCl₃0.32
Benzyl AzideDIBOCDCl₃0.11
Phenyl AzideDBCODMSO~0.7
2-Azido-2-methylpropane (tert-butyl azide)DBCOCDCl₃Very Slow
PhOCF₂CF₂N₃BCNTHF/H₂O (9:1)~1.6
PhOCH₂CH₂N₃BCNTHF/H₂O (9:1)~0.1

Note: Rate constants are sensitive to the specific cyclooctyne isomer, solvent, and temperature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of click chemistry. Below are representative methodologies for the synthesis of a common azide and for performing CuAAC and SPAAC reactions.

Protocol 1: Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide via nucleophilic substitution.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in DMSO.

  • Carefully add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Slowly add water to the reaction mixture to quench the reaction. Caution: This can be exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield benzyl azide as a clear oil. A typical yield for this reaction is around 73-94%.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-containing molecule. The molar ratio of azide to alkyne is typically between 2:1 and 10:1.

  • In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A common ligand-to-copper ratio is 5:1. Let this mixture stand for a few minutes.

  • Add the freshly prepared sodium ascorbate solution to the protein/azide mixture. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Initiate the reaction by adding the copper/ligand premix to the protein/azide/ascorbate mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or fluorescence if a fluorescent azide is used.

  • Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-conjugated fluorophore.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes

  • Cell culture medium

  • Azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare cell culture medium containing the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz).

    • Replace the existing medium with the labeling medium and incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide.

  • SPAAC Reaction:

    • Prepare a solution of the cyclooctyne-conjugated fluorophore in pre-warmed cell culture medium (e.g., 10-50 µM DBCO-fluorophore).

    • Wash the cells twice with warm PBS to remove unincorporated precursor.

    • Add the fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted fluorophore.

    • Replace the PBS with a suitable imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing the Core Concepts

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Azide Azide-containing Molecule Mix Mix Reactants and Catalyst System Azide->Mix Alkyne Alkyne-containing Molecule Alkyne->Mix CuSO4 CuSO₄ CuSO4->Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Triazole 1,4-Disubstituted Triazole Product Mix->Triazole Cu(I) Catalysis

Caption: A generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide Azide-containing Biomolecule Combine Combine Reactants (Physiological Conditions) Azide->Combine Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Combine Triazole Stable Triazole Conjugate Combine->Triazole Strain Release

Caption: A simplified workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Azide_Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects center Azide Reactivity in Click Chemistry EWG Electron-Withdrawing Groups (e.g., -C(O)R, -SO₂R) center->EWG Increases Rate EDG Electron-Donating Groups (e.g., -OR, -NR₂) center->EDG Decreases Rate Primary Primary Azides (RCH₂N₃) center->Primary Most Reactive Secondary Secondary Azides (R₂CHN₃) Primary->Secondary More Reactive Than Tertiary Tertiary Azides (R₃CN₃) Secondary->Tertiary More Reactive Than

Caption: Factors influencing the reactivity of the azide functionality in click chemistry.

Conclusion: The Enduring Legacy of the Azide

The azide functionality, through its central role in both CuAAC and SPAAC, has undeniably earned its place as a cornerstone of modern chemical synthesis. Its predictable reactivity, stability, and the bioorthogonal nature of its click reactions have empowered researchers across diverse disciplines to construct novel molecular entities with unprecedented ease and precision. For professionals in drug development, the ability to rapidly synthesize and modify complex molecules, including biologics, opens up new avenues for therapeutic innovation. As our understanding of these powerful reactions continues to grow, the humble azide is poised to remain at the forefront of scientific discovery, enabling the creation of next-generation medicines, materials, and biological probes.

References

An In-depth Technical Guide to Azide-PEG7-Tos in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical applications of Azide-PEG7-Tos, a heterobifunctional linker used in bioconjugation. This document details the roles of the azide, polyethylene glycol (PEG), and tosyl functional groups, and provides structured data, experimental protocols, and visual diagrams to facilitate its use in research and drug development.

Core Concepts: Understanding the this compound Linker

This compound is a versatile chemical tool designed for the sequential conjugation of molecules. Its structure consists of three key components:

  • Azide Group (N₃): A bioorthogonal functional group that enables highly specific and efficient "click chemistry" reactions, particularly with alkyne-containing molecules. This reaction is widely used for its high yield and compatibility with biological systems.

  • Polyethylene Glycol (PEG7) Spacer: A seven-unit PEG chain that imparts favorable physicochemical properties to the resulting bioconjugate. PEGylation is known to enhance aqueous solubility, improve stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2][3]

  • Tosyl (Tos) Group: A good leaving group that is highly reactive towards nucleophiles such as the primary amines found in lysine residues and the N-terminus of proteins, as well as the thiol groups in cysteine residues.[4][5] This reactivity allows for the initial, covalent attachment of the linker to a biomolecule.

The heterobifunctional nature of this linker allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecular structures like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action in Bioconjugation

The use of this compound in bioconjugation involves a sequential, two-stage process:

Stage 1: Nucleophilic Substitution of the Tosyl Group

The initial step is the covalent attachment of the linker to the target biomolecule (e.g., a protein, peptide, or antibody). This is achieved through a nucleophilic substitution reaction where a nucleophilic residue on the biomolecule attacks the carbon atom to which the tosyl group is attached, displacing the tosylate.

  • Reaction with Amines (Lysine, N-terminus): Primary amines on proteins, such as the ε-amino group of lysine residues or the α-amino group at the N-terminus, are common targets for tosylate reactions. The reaction is typically carried out in a pH range of 8.0 to 9.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic.

  • Reaction with Thiols (Cysteine): The thiol group of cysteine residues is also a potent nucleophile that can react with the tosyl group to form a stable thioether bond.

This initial reaction results in the biomolecule being functionalized with an azide-PEG7 linker.

Stage 2: Azide-Alkyne Cycloaddition (Click Chemistry)

Once the biomolecule is "azide-tagged," the terminal azide group is available for a highly specific "click" reaction with a molecule containing an alkyne group. There are two primary forms of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that uses a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide and a terminal alkyne. While very effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts with the azide without the need for a toxic copper catalyst. This makes SPAAC a preferred method for bioconjugation in living systems.

This two-step mechanism provides a high degree of control and specificity in the creation of complex bioconjugates.

Quantitative Data

While specific kinetic and stability data for this compound is not extensively available in the public domain, the following table summarizes typical quantitative parameters for the individual reaction steps based on analogous chemistries. Researchers should perform optimization experiments to determine the precise parameters for their specific application.

ParameterTosylation Reaction (with Amines/Thiols)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Typical Molar Ratio (Linker:Biomolecule) 5-20 fold excess of linker1-5 fold excess of alkyne-molecule1-5 fold excess of cyclooctyne-molecule
Typical Reaction Time 1-4 hours1-4 hours1-24 hours
Typical pH 8.0 - 9.57.0 - 8.07.0 - 8.0
Typical Temperature Room TemperatureRoom TemperatureRoom Temperature
Expected Yield Moderate to High (dependent on biomolecule)High (>90%)High (>90%)
Stability of Linkage Stable amide or thioether bondVery stable triazole ringVery stable triazole ring

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. It is crucial to optimize these protocols for the specific biomolecule and payload.

Protocol 1: Labeling a Protein with this compound via Lysine Residues

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Labeling Reaction: Add a 10-20 molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting azide-functionalized protein. The degree of labeling can be determined using mass spectrometry.

Protocol 2: Labeling a Protein with this compound via Cysteine Residues

Materials:

  • Protein with accessible cysteine residue(s) in a suitable buffer

  • Reducing agent (e.g., TCEP)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Protein Reduction: If necessary, reduce disulfide bonds to free up cysteine residues by incubating the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a reaction buffer (e.g., PBS, pH 7.2).

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound solution to the reduced protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the azide-labeled protein from excess linker using size-exclusion chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized protein (from Protocol 1 or 2)

  • Alkyne-containing molecule (payload)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., TBTA) - optional, but recommended

  • Purification system (e.g., RP-HPLC for peptides, SEC for proteins)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-payload, CuSO₄, and sodium ascorbate in a suitable buffer. If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-protein solution and the alkyne-payload. If using, add the TBTA solution. Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the final bioconjugate using an appropriate chromatography method.

Mandatory Visualizations

Mechanism of Action

Azide_PEG7_Tos_Mechanism cluster_stage1 Stage 1: Nucleophilic Substitution cluster_stage2 Stage 2: Click Chemistry Biomolecule Biomolecule Azide_PEG7_Biomolecule Azide-PEG7- Biomolecule Biomolecule->Azide_PEG7_Biomolecule Reaction with Tos group Azide_PEG7_Tos Azide_PEG7_Tos Azide_PEG7_Tos->Azide_PEG7_Biomolecule Final_Conjugate Final Bioconjugate Azide_PEG7_Biomolecule->Final_Conjugate Azide-Alkyne Cycloaddition Alkyne_Payload Alkyne- Payload Alkyne_Payload->Final_Conjugate

Caption: The two-stage mechanism of action for this compound in bioconjugation.

Experimental Workflow

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange) Start->Protein_Prep Linker_Reaction 2. Reaction with This compound Protein_Prep->Linker_Reaction Purification1 3. Purification of Azide-Protein Linker_Reaction->Purification1 Click_Reaction 4. Click Reaction with Alkyne-Payload Purification1->Click_Reaction Purification2 5. Final Purification of Bioconjugate Click_Reaction->Purification2 Characterization 6. Characterization (e.g., Mass Spec) Purification2->Characterization End End Characterization->End

Caption: A typical experimental workflow for bioconjugation using this compound.

Application in PROTAC Signaling

While a specific PROTAC utilizing an this compound linker has not been identified in the reviewed literature, the following diagram illustrates the general mechanism of action for a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a common target in cancer therapy.

PROTAC_Signaling_Pathway PROTAC EGFR-Targeting PROTAC (with this compound linker) Ternary_Complex Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary_Complex EGFR EGFR EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EGFR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of EGFR, a potential application for this compound.

References

A Technical Guide to PROTAC Synthesis Employing PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers. PROTACs represent a revolutionary therapeutic modality, inducing selective intracellular protein degradation by hijacking the ubiquitin-proteasome system.[1] The linker component is a critical determinant of a PROTAC's efficacy, and PEG has emerged as a favored scaffold due to its advantageous physicochemical properties.[2][] This document provides a comprehensive overview of the synthesis, supported by detailed experimental protocols, quantitative data, and illustrative diagrams to guide researchers in this burgeoning field.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule is a heterobifunctional entity comprising three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent polyubiquitination of the POI and its degradation by the 26S proteasome.[4] The linker is not a mere spacer; its length, flexibility, and composition are critical in dictating the geometry and stability of this ternary complex, thereby influencing the degradation efficiency.

Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and are a popular choice in PROTAC design for several reasons:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which can, in turn, enhance cell permeability and improve pharmacokinetic profiles.

  • Synthetic Tractability: Bifunctional PEG motifs are readily available, enabling the rapid and straightforward assembly of PROTACs. The length of the PEG chain can be systematically and easily varied to optimize the distance between the two ligands for efficient ternary complex formation.

  • Biocompatibility: PEG is well-known for its good biocompatibility.

  • Conformational Flexibility: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.

PROTAC Signaling Pathway and Mechanism of Action

The general mechanism of PROTAC-mediated protein degradation is a catalytic cycle that leverages the cell's natural protein disposal machinery.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC PROTAC_Synthesis_Workflow cluster_ligands Starting Materials POI_Ligand POI Ligand (with handle) Conjugation Conjugation Reaction (e.g., Amide Coupling, Click Chemistry) POI_Ligand->Conjugation E3_Ligand E3 Ligase Ligand (with handle) E3_Ligand->Conjugation PEG_Linker Bifunctional PEG Linker PEG_Linker->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Western_Blot_Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. Treat cells with PROTAC (various concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 10. Detection and Imaging Secondary_Antibody->Detection Analysis 11. Data Analysis (Quantify band intensity) Detection->Analysis

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for Azide-PEG7-Tos [2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate]. As a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide consolidates available data on its constituent functional groups—the organic azide and the tosylate—to offer a robust framework for its safe utilization.

Core Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]

  • Hygienic Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

Hazard Identification and Mitigation

The primary hazards associated with this compound stem from its two functional groups:

  • Organic Azide: Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. They are also recognized for their potential toxicity.

  • Tosylate: Tosylates are excellent leaving groups and are reactive in nucleophilic substitution reactions. While not typically associated with explosive hazards, they are chemically reactive and should be handled with care.

To mitigate these risks, the following precautions are essential:

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or allow contact with heavy metals, as this can lead to the formation of highly unstable and explosive metal azides.

    • Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.

    • Reducing Agents: Strong reducing agents can react vigorously with azides.

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.

  • Thermal Stability: While specific data for this compound is unavailable, organic azides, in general, can decompose upon heating. It is prudent to avoid elevated temperatures unless required for a specific, well-controlled reaction.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. Many suppliers recommend storage at -20°C.

Quantitative Data Summary

Due to the lack of a publicly available Safety Data Sheet (SDS) specifically for this compound, a comprehensive table of quantitative toxicity and physical hazard data cannot be provided. However, general stability guidelines for organic azides can be informative.

Table 1: General Stability Guidelines for Organic Azides

ParameterGuidelineRelevance to this compound
Carbon to Nitrogen Ratio (C/N) A higher C/N ratio generally indicates greater stability. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.This compound has a C/N ratio of 7 (21 carbons to 3 nitrogens), suggesting it is relatively stable compared to smaller organic azides.
"Rule of Six" There should be at least six carbon atoms for every energetic functional group (e.g., azide).This compound has one azide group and 21 carbon atoms, satisfying this rule and further indicating a lower risk of inherent instability compared to molecules with a higher density of energetic groups.

Experimental Protocols: Safe Handling in a Typical "Click" Chemistry Reaction

This compound is a common reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The following is a generalized protocol that incorporates safety best practices.

Objective: To conjugate this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, t-BuOH/H2O)

  • Personal Protective Equipment (PPE)

Methodology:

  • Reagent Preparation:

    • In a well-ventilated fume hood, dissolve this compound in the chosen solvent.

    • Dissolve the alkyne-functionalized molecule in a separate vial.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.

  • Reaction Setup:

    • In a clean, dry reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.

    • Add the copper(II) sulfate solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, quench the reaction (e.g., by adding a chelating agent like EDTA to remove the copper catalyst).

    • Purify the product using standard chromatographic techniques.

  • Waste Disposal:

    • Dispose of all waste, including unused reagents and solvents, according to institutional and local regulations for chemical waste. Azide-containing waste should be handled with particular care and may require specific disposal procedures to avoid the formation of explosive metal azides in plumbing.

Visualizing Safe Handling and Reaction Workflows

To further clarify the safety and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal PPE Don PPE (Lab coat, Goggles, Gloves) FumeHood Work in Fume Hood PPE->FumeHood Reagents Prepare Reagent Solutions (this compound, Alkyne, CuSO4, Ascorbate) FumeHood->Reagents Mix Combine Reactants (this compound + Alkyne) Reagents->Mix AddCu Add CuSO4 Mix->AddCu Initiate Add Sodium Ascorbate to initiate reaction AddCu->Initiate Monitor Monitor Reaction (TLC, LC-MS) Initiate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product (Chromatography) Quench->Purify Waste Dispose of Chemical Waste (Follow institutional guidelines) Purify->Waste G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Practices Explosion Explosion Hazard (Heat, Shock, Friction) Goggles Safety Goggles Explosion->Goggles FumeHood Use Fume Hood Explosion->FumeHood StoreProperly Store at -20°C, in Dark Explosion->StoreProperly Toxicity Toxicity (Inhalation, Contact) Gloves Nitrile Gloves Toxicity->Gloves Toxicity->FumeHood Reactivity Chemical Reactivity LabCoat Lab Coat Reactivity->LabCoat AvoidMetals Avoid Metal Spatulas Reactivity->AvoidMetals AvoidAcids Avoid Strong Acids Reactivity->AvoidAcids

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a two-step bioconjugation strategy utilizing Azide-PEG7-Tos. This method involves the initial functionalization of a target molecule via nucleophilic substitution of the tosyl group, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This powerful and versatile approach is widely employed for the precise and efficient covalent attachment of polyethylene glycol (PEG) linkers to biomolecules, enhancing their solubility, stability, and pharmacokinetic properties.[1][2]

Introduction

The "click chemistry" paradigm, particularly the CuAAC reaction, has become an indispensable tool in bioconjugation and drug development due to its high efficiency, specificity, and biocompatibility.[3] The reaction forms a stable triazole linkage between an azide and a terminal alkyne. This compound is a heterobifunctional reagent that facilitates a two-step conjugation process. The tosyl group serves as an excellent leaving group, enabling the covalent attachment of the Azide-PEG7 moiety to nucleophilic functional groups on a target molecule, such as amines or thiols. The terminal azide group is then available for a subsequent highly specific and efficient CuAAC reaction with an alkyne-functionalized molecule of interest. This modular approach allows for the straightforward synthesis of complex bioconjugates.

Experimental Protocols

This section details the two key experimental stages: the initial nucleophilic substitution to introduce the azide-PEG7 linker and the subsequent copper-catalyzed click chemistry reaction.

Protocol 1: Functionalization of a Nucleophilic Molecule with this compound

This protocol describes the reaction of a molecule containing a primary amine with this compound. The conditions can be adapted for other nucleophiles like thiols.

Materials:

  • Molecule of interest with a nucleophilic group (e.g., protein, peptide, small molecule with an amine)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS, NMR)

  • Purification system (e.g., column chromatography, HPLC)

Procedure:

  • Reactant Preparation: Dissolve the nucleophile-containing molecule in the chosen anhydrous aprotic solvent.

  • Reaction Setup: To the solution from step 1, add 1.5 to 3 equivalents of the tertiary amine base. Subsequently, add 1.2 to 2 equivalents of this compound.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material and the formation of the azide-functionalized product.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. Common methods include precipitation, extraction, or column chromatography to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-functionalized molecule

  • Solvent system (e.g., DMSO, t-BuOH/H₂O mixture, PBS for biological samples)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) solution (e.g., 100 mM in water or DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., LC-MS, SDS-PAGE for proteins)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand premix by mixing the CuSO₄ solution and the ligand solution. A common ratio is 1:2 to 1:5 of copper to ligand.

  • Reaction Initiation: To the solution of the azide and alkyne, add the copper/ligand premix. The final copper concentration typically ranges from 50 µM to 250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is generally 5 to 10 times that of the copper.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Reaction times can range from 30 minutes to 48 hours. Gentle heating can sometimes increase the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique until completion.

  • Purification: Once the reaction is complete, the final conjugate can be purified to remove excess reagents and the copper catalyst. Suitable methods include size-exclusion chromatography, dialysis (for macromolecules), or HPLC.

Quantitative Data

The following tables summarize typical reaction parameters and reported yields for the two-step bioconjugation process. These values should serve as a starting point, and optimization may be necessary for specific substrates.

Table 1: Nucleophilic Substitution with Tosyl-PEG-Azide

ParameterValueReference
Nucleophile Primary amines, ThiolsGeneral knowledge
Solvent DMF, DMSOGeneral knowledge
Base TEA, DIPEAGeneral knowledge
Molar Ratio (Tos-PEG-N₃:Nucleophile) 1.2:1 to 2:1General knowledge
Temperature Room TemperatureGeneral knowledge
Reaction Time 2 - 24 hoursGeneral knowledge
Reported Yield 84 - 97% (for sulfonyl azides from sulfonyl chlorides)

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG Linkers

ParameterValueReference
Reactants Azide-PEG, Alkyne-functionalized molecule
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1
Copper Source CuSO₄·5H₂O
Reducing Agent Sodium Ascorbate
Ligand THPTA, TBTA
Solvent DMSO, t-BuOH/H₂O, PBS
Temperature Room Temperature to 50°C
Reaction Time 30 minutes to 48 hours
Reported Yield >95% (for peptide conjugation)
Overall Yield (Two Steps) ~78% (for a multi-step peptide synthesis including CuAAC)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two-step bioconjugation process using this compound.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Copper-Catalyzed Click Chemistry (CuAAC) A Substrate with Nucleophile (e.g., R-NH2) C Reaction: + Base (e.g., TEA) in Anhydrous Solvent (e.g., DMF) A->C B This compound B->C D Azide-PEG7-NH-R C->D Yield: 84-97% E Purification D->E G Reaction: + CuSO4, NaAsc, Ligand in Solvent (e.g., DMSO/H2O) E->G Azide-functionalized Substrate F Alkyne-functionalized Molecule F->G H Final Bioconjugate G->H Yield: >95% I Purification H->I

Caption: Workflow for bioconjugation using this compound.

References

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Azide-PEG7-Tos for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN) and an azide, forming a stable triazole linkage.[][4] The reaction's driving force is the high ring strain of the cyclooctyne, which lowers the activation energy for the cycloaddition, allowing it to proceed efficiently at physiological temperature and pH.[]

The primary advantages of SPAAC include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells and in vivo.

  • High Specificity: Azides and cyclooctynes are bioorthogonal, meaning they do not react with native functional groups found in biological systems.

  • Favorable Kinetics: The reaction proceeds efficiently under mild conditions, making it suitable for conjugating sensitive biomolecules.

The Role of Azide-PEG7-Tos in SPAAC Workflows

This compound is a heterobifunctional linker designed for a two-step bioconjugation strategy. Understanding its components is key to its application:

  • Azide (N₃): This functional group serves as the reactive partner for the cyclooctyne in the final SPAAC ligation step.

  • PEG7: A polyethylene glycol spacer consisting of seven ethylene glycol units. The PEG linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

  • Tosyl (Tos): The tosylate group is an excellent leaving group. In this reagent, its primary role is to facilitate the attachment of the Azide-PEG7 moiety to a nucleophilic group (such as an amine or thiol) on a target biomolecule. Therefore, this compound is typically used as an azido-tagging reagent to prepare a molecule for a subsequent SPAAC reaction.

This two-step approach allows for the precise installation of a PEGylated azide handle onto proteins, antibodies, or other molecules of interest, which can then be conjugated to any cyclooctyne-modified partner.

Applications in Research and Drug Development

The unique properties of SPAAC, combined with the benefits of a PEG linker, make this chemistry invaluable for numerous applications:

  • Antibody-Drug Conjugates (ADCs): SPAAC is used to link potent cytotoxic drugs to tumor-targeting antibodies. The PEG7 spacer can improve the pharmacokinetic properties of the resulting ADC.

  • Targeted Drug Delivery: Biologics or nanoparticles can be functionalized with azides and subsequently conjugated with targeting ligands (peptides, antibodies) modified with a cyclooctyne.

  • Molecular Imaging: Fluorophores or radiolabels functionalized with cyclooctynes can be attached to azide-modified biomolecules for in vivo imaging applications like PET or SPECT.

  • Surface Modification: The surface of nanoparticles, liposomes, or materials can be modified with this compound to prepare them for conjugation with targeting or imaging agents.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The choice of cyclooctyne is critical for applications where reaction speed at low concentrations is important (e.g., in vivo labeling). The data below provides a comparison of second-order rate constants for the reaction of a model azide (benzyl azide) with various commonly used cyclooctynes.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DibenzocyclooctyneDBCO~0.1 - 1.0High reactivity and stability; widely used.
BicyclononyneBCN~0.01 - 0.1High stability and good reactivity.
DIBAC/ADIBODIBAC~0.3Good reactivity, often used in biological systems.
DIFODIFO~0.5 - 2.0Fluorination increases reactivity but can decrease stability.
AzacyclooctyneAZA~0.002 - 0.01Slower kinetics but offers different properties.

Note: Reaction rates are approximate and can vary based on the specific azide structure, solvent, and temperature.

Experimental Protocols

Protocol 1: Azide-Tagging of a Protein using this compound

This protocol describes the functionalization of a protein by reacting the primary amines of lysine residues with this compound.

Materials:

  • Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Purification: Remove the excess, unreacted this compound and exchange the buffer using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the incorporation of the azide group using methods such as mass spectrometry or by performing a test SPAAC reaction with a fluorescently labeled cyclooctyne.

Protocol 2: SPAAC Ligation of an Azide-Tagged Protein with a DBCO-Functionalized Molecule

This protocol outlines the conjugation of the azide-modified protein (from Protocol 1) with a molecule containing a DBCO group.

Materials:

  • Azide-tagged protein in PBS, pH 7.4

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Anhydrous DMSO

  • Purification system (e.g., SEC, HIC, or dialysis)

Procedure:

  • Reactant Preparation:

    • Ensure the azide-tagged protein is at a known concentration (e.g., 1 mg/mL) in PBS.

    • Dissolve the DBCO-functionalized molecule in DMSO to create a 1-10 mM stock solution.

  • Reaction Setup: Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule to the solution of the azide-tagged protein.

  • Incubation: Incubate the reaction overnight at 4°C with gentle mixing. For faster kinetics, the reaction can be performed at room temperature for 1-4 hours, but this should be optimized to ensure biomolecule stability.

  • Monitoring (Optional): The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.

  • Purification: Purify the resulting conjugate to remove unreacted DBCO-molecule and any byproducts. The choice of purification method will depend on the properties of the conjugate (e.g., size-exclusion chromatography for large proteins).

  • Analysis: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and functional assays to determine the conjugation efficiency and preservation of biological activity.

Visualizations

Caption: A two-step workflow for bioconjugation using this compound.

G cluster_reactants Reactants cluster_product Product alkyne R2 + Strained Alkyne triazole R1-Triazole-R2 (Stable Linkage) alkyne->triazole [3+2] Cycloaddition

Caption: The core mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G ab Targeting Antibody azide_ab Azide-Tagged Antibody ab->azide_ab Functionalize with This compound adc Antibody-Drug Conjugate (ADC) azide_ab->adc SPAAC Ligation dbco_drug DBCO-Drug Payload dbco_drug->adc

Caption: Workflow for constructing an Antibody-Drug Conjugate (ADC) via SPAAC.

References

Application Notes and Protocols: Nucleophilic Substitution Reaction of Azide-PEG7-Tos with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the nucleophilic substitution reaction between Azide-PEG7-Tosyl (N₃-PEG₇-OTs) and thiol-containing molecules. This reaction is a cornerstone of bioconjugation and drug delivery, enabling the stable covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, antibodies, and nanoparticles. The tosyl group serves as an excellent leaving group for bimolecular nucleophilic substitution (SN2) reactions, while the azide moiety provides a versatile handle for subsequent "click chemistry" applications.[1][2] The thiol group, often from a cysteine residue in a biomolecule, acts as a potent nucleophile, particularly in its deprotonated thiolate form.[3] This reaction results in a stable thioether linkage, offering a robust method for PEGylation.

PEGylation, the process of attaching PEG chains, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve pharmacokinetics by increasing the hydrodynamic size, which in turn reduces renal clearance and prolongs circulation half-life. Furthermore, PEGylation can shield immunogenic epitopes, reducing the immunogenicity and antigenicity of the therapeutic agent.[4][5]

These protocols are designed to provide a comprehensive guide for researchers, from understanding the reaction mechanism to performing the experiment and characterizing the final product.

Reaction Mechanism and Principles

The reaction of Azide-PEG7-Tos with a thiol proceeds via a classic SN2 mechanism. The key steps are:

  • Deprotonation of the Thiol: In the presence of a suitable base, the thiol group (-SH) is deprotonated to form a more nucleophilic thiolate anion (-S⁻). The choice of base and reaction pH is critical to ensure efficient thiolate formation without causing unwanted side reactions.

  • Nucleophilic Attack: The thiolate anion, a strong nucleophile, attacks the carbon atom adjacent to the tosylate group on the this compound molecule.

  • Displacement of the Tosylate: The tosylate group, being a very good leaving group due to its resonance stabilization, is displaced, resulting in the formation of a stable thioether bond.

The presence of the azide group on the PEG chain is generally stable under the conditions required for the SN2 reaction with thiols, allowing for a two-step conjugation strategy where the thioether linkage is formed first, followed by a click chemistry reaction with the azide.

Experimental Protocols

This section provides a detailed methodology for the reaction of this compound with a model thiol-containing compound.

Materials and Reagents
  • Azide-PEG7-Tosyl (N₃-PEG₇-OTs)

  • Thiol-containing molecule (e.g., N-acetyl-L-cysteine)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC))

  • Analytical instruments (e.g., Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS))

General Reaction Procedure
  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the anhydrous solvent in the reaction vessel.

    • Add the base to the solution. A slight molar excess (e.g., 1.1-1.5 equivalents) relative to the thiol is typically used. Stir the solution for 15-30 minutes at room temperature under an inert atmosphere to ensure complete formation of the thiolate.

    • In a separate vial, dissolve this compound in the anhydrous solvent.

  • Reaction Execution:

    • Slowly add the this compound solution to the stirring thiolate solution at room temperature.

    • Allow the reaction to proceed for a specified time (typically 4-24 hours) at a controlled temperature (room temperature to 50 °C). The optimal time and temperature will depend on the specific thiol and desired conversion.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., acetic acid) to neutralize the excess base.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable chromatographic method. For PEGylated molecules, SEC is often effective in separating the product from unreacted starting materials and byproducts. Reverse-phase HPLC can also be employed for purification.

Characterization of the Product

The final product, Azide-PEG7-S-R (where R is the thiol-containing molecule), should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: To confirm the formation of the thioether bond and the presence of both the PEG and the conjugated molecule. The disappearance of the signals corresponding to the tosylate group and the appearance of new signals for the thioether linkage are indicative of a successful reaction.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight of the final conjugate and confirm the successful PEGylation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the nucleophilic substitution of this compound with a model thiol.

ParameterValueReference
Reactants
This compound1.0 eq
Thiol (e.g., N-acetyl-L-cysteine)1.2 eq
Base (e.g., TEA)1.5 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature (25 °C)
Reaction Time12 hours
AtmosphereInert (Nitrogen)
Purification
MethodSize-Exclusion Chromatography
Expected Outcome
Yield> 85%
Purity> 95% (by HPLC)

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction and subsequent purification.

Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Thiol Dissolve Thiol in Solvent Base Add Base (e.g., TEA) Thiol->Base 1. Form Thiolate Mix Mix Reactants Base->Mix PEG_Tos Dissolve this compound in Solvent PEG_Tos->Mix 2. Add PEG-Tos React Stir under N2 (RT, 12h) Mix->React Quench Quench Reaction React->Quench 3. Work-up Purify Purify by SEC/HPLC Quench->Purify Analyze Characterize by NMR & MS Purify->Analyze Final_Product Pure Azide-PEG7-S-R Analyze->Final_Product

Caption: Workflow for the synthesis and purification of Azide-PEG7-Thioether.

Conceptual Signaling Pathway Application

This reaction is a key step in creating bioconjugates for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway where a PEGylated antibody-drug conjugate (ADC), synthesized using this chemistry, targets a cancer cell.

ADC_Pathway cluster_synthesis Bioconjugate Synthesis cluster_cell Cellular Targeting & Action Antibody Thiol-containing Antibody Reaction Nucleophilic Substitution Antibody->Reaction PEG_Tos This compound PEG_Tos->Reaction PEG_Ab Azide-PEG-Antibody Reaction->PEG_Ab Click Click Chemistry PEG_Ab->Click Drug Alkyne-Drug Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Receptor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release 3. Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis 4. Cell Death

Caption: Conceptual pathway of an ADC synthesized via thiol-PEGylation.

References

Application Notes and Protocols for Step-by-Step Conjugation of Azide-PEG7-Tos to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of Azide-PEG7-Tos to proteins. This process introduces a terminal azide group onto the protein surface via a stable ether linkage, enabling subsequent bioorthogonal "click" chemistry reactions for the attachment of various payloads such as fluorescent dyes, small molecules, or other biomolecules.

Principle of the Reaction

The conjugation of this compound to proteins is a two-step process. The first step involves the nucleophilic substitution of the tosyl group by a primary amine on the protein, typically the ε-amino group of a lysine residue. The tosyl group is an excellent leaving group, facilitating this reaction under mild conditions. The reaction is most efficient at a slightly alkaline pH, which deprotonates the lysine's amino group, increasing its nucleophilicity. The second, optional step, involves the "click" chemistry reaction of the newly introduced azide group with an alkyne-functionalized molecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of this compound to proteins. These values are starting points and may require optimization for specific proteins and applications.

ParameterRecommended RangeNotes
Molar Excess of this compound 10 - 50 foldHigher excess can increase conjugation efficiency but may also lead to non-specific modifications.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Reaction pH 8.0 - 9.5Critical for deprotonating lysine residues. Borate or phosphate buffers are suitable.
Reaction Temperature 4 - 25 °CLower temperatures (4°C) can be used for longer reaction times to minimize protein degradation.
Reaction Time 4 - 24 hoursMonitor reaction progress by SDS-PAGE or mass spectrometry.
Conjugation Efficiency 20 - 70%Highly dependent on the protein's surface accessibility of lysines and reaction conditions.
Purification Method Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX)SEC is effective for removing excess reagent. IEX can separate protein species with different degrees of PEGylation.[][2][3][4]

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., desalting column, SEC column, or IEX column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • For Click Chemistry (optional):

    • Alkyne-functionalized molecule of interest

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

Protocol for this compound Conjugation to Proteins
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 100 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.

    • Gently mix the reaction and incubate at room temperature for 4-6 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Reagent to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-PEGylated Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

    • For a higher degree of purity and to separate different PEGylated species, perform SEC or IEX chromatography.

Protocol for Click Chemistry of Azide-PEGylated Protein

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, add the purified azide-PEGylated protein.

    • Add the alkyne-functionalized molecule to a final concentration of 2-5 molar excess over the protein.

    • In a separate tube, premix the CuSO₄ and the copper-chelating ligand. Add this mixture to the reaction to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate using SEC to remove excess reagents and byproducts.

Visualization of Workflows and Mechanisms

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_click Optional Click Chemistry Protein Protein Solution (pH 8.5) Mix Mix Protein and This compound Protein->Mix Reagent This compound Stock Solution Reagent->Mix Incubate Incubate (4-24h) Mix->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify1 Purification 1 (SEC/Dialysis) Quench->Purify1 Azide_Protein Azide-PEGylated Protein Purify1->Azide_Protein Click_React Add Alkyne Payload, CuSO4/Ligand, Ascorbate Azide_Protein->Click_React Incubate_Click Incubate (1-4h) Click_React->Incubate_Click Purify2 Purification 2 (SEC) Incubate_Click->Purify2 Final_Product Final Conjugate Purify2->Final_Product

Caption: Experimental workflow for protein conjugation.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Lys Protein-Lysine (-NH2) Azide_Protein Azide-PEGylated Protein (-NH-PEG7-N3) Protein_Lys->Azide_Protein Nucleophilic Attack Azide_PEG_Tos Azide-PEG7-OTs Azide_PEG_Tos->Azide_Protein Tosyl_LG Tosyl Leaving Group (TsO-) Azide_PEG_Tos->Tosyl_LG Leaving Group Departure

Caption: Reaction of this compound with a protein amine.

Signaling_Pathway_Concept cluster_conjugation Bioconjugation cluster_click Click Chemistry cluster_cellular Cellular Interaction Protein Therapeutic Protein Azide_Protein Azide-PEGylated Protein Protein->Azide_Protein Azide_PEG This compound Azide_PEG->Azide_Protein ADC Antibody-Drug Conjugate (or other targeted therapeutic) Azide_Protein->ADC Targeting_Ligand Alkyne-Targeting Ligand Targeting_Ligand->ADC Cell_Surface Target Cell Receptor ADC->Cell_Surface Binding Internalization Internalization Cell_Surface->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery.

Characterization of the Conjugate

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein will indicate successful PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling (number of PEG chains per protein).

  • UV-Vis Spectroscopy: To determine protein concentration. If a chromophoric payload is attached via click chemistry, its concentration can also be determined.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency Insufficient molar excess of this compound.Increase the molar excess of the reagent.
Suboptimal pH.Ensure the reaction pH is between 8.0 and 9.5.
Inactive reagent due to hydrolysis.Use a fresh stock solution of this compound.
Low accessibility of lysine residues.Consider denaturing and refolding the protein, or using a longer PEG spacer.
Protein Precipitation High concentration of organic solvent from the reagent stock.Keep the volume of DMF or DMSO below 10% of the total reaction volume.
Protein instability at the reaction pH or temperature.Perform the reaction at 4°C and for a shorter duration. Screen different buffers.
Multiple PEGylation Products High molar excess of the reagent.Reduce the molar excess of this compound.
Long reaction time.Optimize the reaction time by monitoring the progress.
Low Yield after Click Chemistry Inactive catalyst.Use freshly prepared sodium ascorbate solution. Ensure proper chelation of copper.
Inaccessible azide group.The PEG spacer should provide sufficient accessibility. Consider a longer spacer if necessary.

References

Application Notes and Protocols for Azide-PEG7-Tos in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and tolerability. Azide-PEG7-Tos is a heterobifunctional linker that offers a versatile platform for ADC development.

This linker features two key functional groups:

  • Tosyl (Tos) group: A good leaving group that facilitates covalent attachment of the linker to nucleophilic residues on the antibody, such as the amine groups of lysine residues.

  • Azide (N₃) group: A bioorthogonal handle that enables the highly specific and efficient attachment of a payload molecule functionalized with a corresponding alkyne group via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

The polyethylene glycol (PEG) spacer, in this case with seven repeating units (PEG7), enhances the hydrophilicity of the ADC. This can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[1] The use of a discrete PEG linker like PEG7 ensures the production of a more homogeneous ADC product, which is a critical quality attribute in drug development.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, along with expected outcomes and comparative data to guide researchers in this field.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound linker to the antibody, primarily targeting lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or dialysis cassettes with appropriate molecular weight cutoff - MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A molar excess of 10-20 fold is a good starting point for optimization.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-modified antibody using SEC to remove excess linker and quenching reagents.

    • Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the protein concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA assay).

    • Characterize the degree of linker incorporation using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Anhydrous DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized payload in DMSO.

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for a few minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody.

    • Add the alkyne-functionalized payload to the antibody solution. A molar excess of 2-5 fold over the number of azide groups is a typical starting point.

    • Add the pre-mixed copper-THPTA complex to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules.

  • Characterization:

    • Determine the final protein concentration of the ADC.

    • Characterize the Drug-to-Antibody Ratio (DAR), aggregation levels, and purity of the ADC using techniques outlined in Protocol 3.

Protocol 3: ADC Characterization

This protocol outlines the key analytical methods for characterizing the final ADC product.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species and the calculation of the average DAR.

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and payload are known.

    • Mass Spectrometry (MS): Native MS or reduced MS (after treating the ADC with a reducing agent to separate heavy and light chains) can provide precise mass measurements of the different drug-loaded species, allowing for accurate DAR determination.

  • Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is the gold standard for quantifying the percentage of high molecular weight species (aggregates) versus the monomeric ADC. A low percentage of aggregates is crucial for safety and efficacy.

  • In Vitro Cytotoxicity Assay:

    • Cell-Based Assays: The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • In Vivo Efficacy Study:

    • Xenograft Models: The anti-tumor activity of the ADC is assessed in animal models (e.g., mice) bearing tumors derived from human cancer cell lines. Tumor growth inhibition is measured over time and compared to control groups.

Data Presentation

The following tables summarize expected outcomes and provide a framework for presenting quantitative data from ADC characterization studies. The data presented is illustrative and based on typical results observed for ADCs with PEG linkers of varying lengths.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation

LinkerHIC Retention Time (min)% Monomer (by SEC)
Short PEG (e.g., PEG2)15.292%
This compound (Expected) ~12.5 >95%
Long PEG (e.g., PEG12)10.898%

A shorter HIC retention time indicates increased hydrophilicity. A higher percentage of monomer indicates reduced aggregation.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rodent Models

LinkerClearance (mL/hr/kg)Half-life (t½, hours)
Short PEG (e.g., PEG2)0.5150
This compound (Expected) ~0.35 ~200
Long PEG (e.g., PEG12)0.25250

Lower clearance and a longer half-life are generally desirable for increased tumor accumulation.[2]

Table 3: In Vitro and In Vivo Efficacy of ADCs with Different PEG Linker Lengths

LinkerIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)
Short PEG (e.g., PEG2)1.265%
This compound (Expected) ~1.5 ~75%
Long PEG (e.g., PEG12)2.080%

A lower IC50 indicates higher in vitro potency. Higher tumor growth inhibition indicates greater in vivo efficacy.[2]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_characterization Step 3: Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Lysine Targeting This compound This compound This compound->Conjugation Modified_Antibody Azide-Modified Antibody Click_Chemistry Click_Chemistry Modified_Antibody->Click_Chemistry CuAAC Conjugation->Modified_Antibody Alkyne_Payload Alkyne-Payload Alkyne_Payload->Click_Chemistry Final_ADC ADC DAR_Analysis DAR Analysis (HIC, MS) Final_ADC->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Final_ADC->Aggregation_Analysis Efficacy_Testing Efficacy Testing (In Vitro/In Vivo) Final_ADC->Efficacy_Testing Click_Chemistry->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

General Mechanism of Action of an ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an ADC.

References

Application Notes and Protocols for the Synthesis of PROTACs with an Azide-PEG7-Tos Linker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to commandeer the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POI).[1][2][3] A typical PROTAC is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the polyubiquitination of the target protein, marking it for degradation by the proteasome.

The linker itself is a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points significantly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

This document provides a detailed protocol for the synthesis of a model PROTAC utilizing a versatile Azide-PEG7-Tos linker. This linker features an azide group, ideal for "click chemistry" reactions, and a tosylate group, which is an excellent leaving group for nucleophilic substitution, offering a modular and efficient approach to PROTAC assembly.

PROTAC Mechanism of Action

The fundamental mechanism of PROTAC action involves hijacking the cell's natural protein degradation pathway. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Forms Bridge E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary from E2 Enzyme Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow Ligand_E3 E3 Ligand 4-Hydroxy-Pomalidomide Intermediate Intermediate Pomalidomide-PEG7-Azide Ligand_E3->Intermediate Step 1: Nucleophilic Substitution (Cs₂CO₃, DMF, 60°C) Linker Linker This compound Linker->Intermediate Ligand_POI POI Warhead BTK-Alkyne Final_PROTAC Final PROTAC BTK-CRBN PROTAC Ligand_POI->Final_PROTAC Intermediate->Final_PROTAC Step 2: CuAAC 'Click' Chemistry (CuSO₄, NaAsc, t-BuOH/H₂O)

References

Application Note: Bioconjugation of Peptides with Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins.[1][2][3][4][5] PEGylation can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life by minimizing renal clearance.

This application note details the use of Azide-PEG7-Tos, a heterobifunctional linker, for peptide modification. This reagent features three key components:

  • Azide (N₃) Group: A bioorthogonal handle for highly specific and efficient conjugation to alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), commonly known as "click chemistry".

  • PEG7 Spacer: A seven-unit polyethylene glycol chain that provides a hydrophilic and flexible spacer, enhancing the solubility of the conjugate and distancing the peptide from its conjugated partner to preserve biological activity.

  • Tosyl (Tos) Group: A tosylate is an excellent leaving group, enabling the covalent attachment of the Azide-PEG7 linker to nucleophilic residues on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue.

This two-step approach provides a robust and versatile method for producing well-defined, site-specifically modified peptide conjugates for applications in drug delivery, diagnostics, and fundamental research.

Experimental Workflow and Reaction Principle

The bioconjugation process using this compound is a two-stage procedure.

  • Peptide Functionalization: The peptide is first reacted with this compound. The tosyl group is displaced by a nucleophilic group on the peptide (e.g., a primary amine), forming a stable bond and attaching the Azide-PEG7 linker.

  • Click Chemistry Conjugation: The resulting azide-functionalized peptide is then reacted with an alkyne-containing molecule of interest (e.g., a fluorescent dye, a cytotoxic drug, or a targeting ligand) using a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, yielding the final bioconjugate.

G cluster_0 Stage 1: Peptide Functionalization cluster_1 Stage 2: Click Conjugation Peptide Peptide (with -NH2 group) Reaction1 Nucleophilic Substitution Peptide->Reaction1 Linker This compound Linker->Reaction1 AzidePeptide Azide-PEG7-Peptide Reaction1->AzidePeptide Covalent Bonding Purification1 HPLC Purification AzidePeptide->Purification1 PurifiedAzidePeptide Purified Azide-PEG7-Peptide Purification1->PurifiedAzidePeptide Reaction2 CuAAC 'Click' Reaction PurifiedAzidePeptide->Reaction2 Alkyne Alkyne-Molecule (e.g., Drug, Dye) Alkyne->Reaction2 FinalProduct Final Peptide Conjugate Reaction2->FinalProduct Triazole Linkage Purification2 HPLC Purification FinalProduct->Purification2

Caption: Overall experimental workflow for peptide bioconjugation.

Experimental Protocols

These protocols provide a general framework. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and time) is recommended for each specific peptide and conjugation partner.

Protocol 1: Amine-Reactive Labeling of a Peptide with this compound

This protocol describes the functionalization of a peptide's primary amine groups (N-terminus or lysine side chains) with the Azide-PEG7 linker.

Materials:

  • Peptide with at least one primary amine group

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a compatible organic co-solvent like DMF can be added.

  • Linker Preparation: Immediately before use, prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: Add the this compound stock solution to the peptide solution. The final reaction mixture should contain a 3-10 molar excess of the linker relative to the peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Reaction progress can be monitored by LC-MS to observe the mass shift corresponding to the addition of the Azide-PEG7 moiety.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes. This will react with any excess this compound.

  • Purification: Purify the azide-functionalized peptide from unreacted peptide and excess linker using RP-HPLC.

  • Verification: Confirm the identity and purity of the product by LC-MS analysis. The expected mass increase corresponds to the molecular weight of the Azide-PEG7 fragment (minus the tosyl group). Lyophilize the pure fractions for storage.

Protocol 2: Copper-Catalyzed "Click" Reaction (CuAAC)

This protocol details the conjugation of the azide-functionalized peptide to an alkyne-containing molecule.

Materials:

  • Purified Azide-PEG7-Peptide

  • Alkyne-containing molecule (e.g., Alkyne-TAMRA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh; e.g., 500 mM in water)

  • Copper Ligand (e.g., THPTA or TBTA) stock solution (optional but recommended; e.g., 50 mM in water or DMSO)

  • Purification: RP-HPLC system

  • Analysis: LC-MS system

Procedure:

  • Reagent Preparation: Dissolve the Azide-PEG7-Peptide and the alkyne-containing molecule in the Reaction Buffer. A small amount of DMSO or DMF can be used to dissolve the alkyne molecule before adding it to the buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order:

    • Azide-PEG7-Peptide (1 equivalent)

    • Alkyne-containing molecule (1.5-3 equivalents)

    • Copper Ligand (e.g., THPTA, 1 equivalent relative to copper)

    • CuSO₄ solution (final concentration of 0.1-1 mM)

  • Initiation: Vortex the mixture briefly. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a fluorescent alkyne. Monitor progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the final peptide conjugate by RP-HPLC to remove catalysts, excess reagents, and any unreacted starting material.

  • Verification: Confirm the final product's identity and purity using LC-MS and/or other analytical methods. Lyophilize the pure fractions for long-term storage.

G Reactants Azide-PEG7-Peptide Alkyne-Molecule Product Peptide-PEG7-Triazole-Molecule Reactants:f0->Product:f0 Click Reaction Reactants:f1->Product:f0 Catalyst Copper(II) Sulfate Sodium Ascorbate (Reducing Agent) Catalyst->Reactants:f0 Catalyzes

Caption: Logical relationship in a CuAAC 'Click' Reaction.

Data Presentation

Successful conjugation can be monitored and quantified using analytical techniques. The following tables present representative data for the described protocols.

Table 1: Representative Reaction Parameters and Outcomes

Parameter Stage 1: Functionalization Stage 2: CuAAC Conjugation
Peptide Concentration 2 mg/mL 1 mg/mL
Reagent Molar Excess 5x (this compound) 2x (Alkyne-Molecule)
Solvent/Buffer 0.1 M Borate Buffer, pH 8.5 PBS, pH 7.4 with 10% DMSO
Catalyst Conc. N/A 0.5 mM CuSO₄ / 2.5 mM NaAsc
Reaction Time 4 hours @ Room Temp 2 hours @ Room Temp
Typical Conversion > 85% > 95%

| Purification Method | RP-HPLC | RP-HPLC |

Table 2: Representative Characterization Data (LC-MS)

Analyte Retention Time (min) Observed Mass (m/z) Expected Mass (m/z)
Unmodified Peptide 12.5 1500.7 1500.7
Azide-PEG7-Peptide 13.8 1849.1 1849.0

| Final Conjugate (with 500 Da Alkyne) | 15.2 | 2349.3 | 2349.2 |

Note: The increase in retention time on a C18 column typically indicates increased hydrophobicity or size. The observed mass shift confirms the successful covalent attachment of the respective moieties.

Troubleshooting

  • Low Yield in Stage 1:

    • Cause: Inactive peptide (e.g., oxidized), incorrect pH, or hydrolyzed linker.

    • Solution: Ensure the peptide is freshly prepared or properly stored. Verify the pH of the reaction buffer is between 8.0-9.0 for amine reactivity. Use anhydrous solvent to prepare the linker stock solution immediately before use.

  • Multiple Products in Stage 1:

    • Cause: The peptide has multiple reactive amines (N-terminus and several lysines).

    • Solution: To achieve site-specificity, consider using a peptide with a single reactive site or employ protecting group strategies during peptide synthesis. Alternatively, reduce the molar excess of the linker and shorten the reaction time to favor modification of the more nucleophilic N-terminus.

  • Low Yield in Stage 2 (CuAAC):

    • Cause: Inactive catalyst, presence of chelators (e.g., EDTA), or degradation of reagents.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure no chelating agents are present in the buffer. The use of a copper-stabilizing ligand like THPTA is highly recommended to improve catalytic efficiency and prevent peptide/protein degradation.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a cornerstone in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. The use of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and stability of nanoparticles in physiological environments. This "stealth" coating minimizes non-specific protein adsorption and reduces clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using a heterobifunctional linker, Azide-PEG7-Tosylate (Azide-PEG7-Tos). This linker possesses a terminal azide group, which serves as a versatile handle for subsequent bioconjugation via "click chemistry," and a tosylate group, a good leaving group for covalent attachment to nanoparticle surfaces, particularly those with nucleophilic functional groups. The protocols outlined below cover the synthesis of the Azide-PEG linker, the functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles, and subsequent modification using click chemistry.

Synthesis of Azide-PEG-Tosylate Linker

The synthesis of an azide-terminated PEG linker with a tosylate or a similar sulfonate ester (e.g., mesylate) leaving group is typically a two-step process. First, the hydroxyl group of a PEG molecule is activated by tosylation or mesylation. Subsequently, the other terminal hydroxyl group is converted to an azide via nucleophilic substitution.

Protocol 1: Two-Step Synthesis of Azide-PEG-Sulfonate

This protocol describes the synthesis of a PEG derivative with a terminal azide group and a sulfonate ester leaving group (mesylate as an example), which is analogous to a tosylate.

Step 1: Monomesylation of PEG

  • Dissolve dry mPEG-OH (1 equivalent) in anhydrous dichloromethane (CH2Cl2) in an oven-dried flask under an inert atmosphere (e.g., argon).

  • Add triethylamine (Et3N) (1.3 equivalents) to the solution.

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Add mesyl chloride (MsCl) (2.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with water and extract with CH2Cl2.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate using a rotary evaporator to obtain the PEG-mesylate.[1]

Step 2: Azidation of PEG-Mesylate

  • Dissolve the dry PEG-mesylate (1 equivalent) in ethanol.

  • Add sodium azide (NaN3) (1.5 equivalents) to the solution.

  • Reflux the mixture for 12 hours.[1]

  • After cooling to room temperature, concentrate the solution on a rotary evaporator.

  • Dissolve the residue in CH2Cl2.

  • Dry the organic solution over anhydrous Na2SO4, filter, and concentrate to yield the final Azide-PEG-Mesylate product.[1]

Nanoparticle Surface Functionalization

The following protocols describe the surface functionalization of gold and iron oxide nanoparticles with the Azide-PEG-Tos/Ms linker.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol is based on the ligand exchange method, where the existing stabilizing ligands on the AuNP surface (e.g., citrate) are replaced by a thiol-terminated PEG linker, which can be prepared from Azide-PEG-Tos/Ms. For this protocol, we will assume the conversion of the tosylate/mesylate to a thiol group.

Materials:

  • Citrate-stabilized AuNPs

  • Azide-PEG-SH (prepared from Azide-PEG-Tos/Ms via reaction with a thiol-containing nucleophile)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add the Azide-PEG-SH solution to the citrate-stabilized AuNP solution.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature.[2]

  • Centrifuge the solution to pellet the functionalized AuNPs.

  • Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of choice.

  • Repeat the washing step three times to remove any unbound ligand.[2]

  • Store the functionalized AuNPs at 4°C.

Protocol 3: Functionalization of Iron Oxide Nanoparticles (IONPs)

IONP surfaces are commonly functionalized using silane chemistry to introduce desired functional groups. This protocol involves a two-step process: first, amine functionalization of the IONP surface, followed by conjugation with an activated Azide-PEG linker.

Step 1: Amine Functionalization of IONPs

  • Disperse the IONPs in anhydrous toluene.

  • Add (3-Aminopropyl)triethoxysilane (APTES) to the nanoparticle dispersion.

  • Reflux the mixture for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

  • Wash the amine-functionalized IONPs with toluene and then ethanol three times.

  • Dry the nanoparticles under vacuum.

Step 2: Conjugation of Azide-PEG-Tos to Amine-Functionalized IONPs

  • Disperse the amine-functionalized IONPs in an anhydrous solvent like DMF.

  • Add the Azide-PEG-Tos linker to the IONP dispersion. The amine groups on the IONP surface will act as nucleophiles, displacing the tosylate group.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the functionalized IONPs with a magnet.

  • Wash the nanoparticles with DMF and then DI water three times.

  • Resuspend the final product in DI water or a suitable buffer.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using various characterization techniques. The expected changes in key parameters are summarized in the table below.

Technique Parameter Measured Expected Outcome after Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size due to the PEG layer.
Zeta Potential Surface ChargeShift towards a more neutral value due to the shielding effect of the PEG layer.
Transmission Electron Microscopy (TEM) Core Size and MorphologyCore size should remain unchanged. The PEG layer is typically not visible.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsAppearance of characteristic peaks for the azide group (~2100 cm⁻¹) and PEG (C-O-C stretching ~1100 cm⁻¹).
Thermogravimetric Analysis (TGA) Weight Loss upon HeatingWeight loss corresponding to the degradation of the organic PEG coating, allowing for quantification of grafting density.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Environment of ProtonsCharacteristic peaks of the PEG backbone protons.

Click Chemistry for Further Bioconjugation

The azide group on the nanoparticle surface is a versatile handle for attaching various biomolecules (e.g., peptides, proteins, small molecules) that have been modified with an alkyne group. This is achieved through "click chemistry," which is highly efficient and bioorthogonal.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-containing biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions of CuSO4, the stabilizing ligand (THPTA or TBTA), and sodium ascorbate in water.

  • In a reaction tube, combine the azide-functionalized nanoparticles with the alkyne-modified biomolecule (typically in a molar excess).

  • Prepare a premixed solution of CuSO4 and the stabilizing ligand (e.g., 1:2 molar ratio for CuSO4:THPTA).

  • Add the copper-ligand complex to the nanoparticle-biomolecule mixture.

  • Add sodium ascorbate to initiate the reaction.

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.

  • Purify the conjugated nanoparticles using methods like centrifugation, dialysis, or size-exclusion chromatography to remove unreacted reagents.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

This method is preferred for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized nanoparticles

  • DBCO-functionalized biomolecule

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Disperse the azide-functionalized nanoparticles in the appropriate buffer.

  • Add the DBCO-functionalized biomolecule to the nanoparticle suspension.

  • Incubate the reaction mixture, for example, for 2 hours at room temperature with gentle rotation.

  • The reaction proceeds without the need for a catalyst.

  • Purify the conjugated nanoparticles using methods like centrifugation or dialysis to remove unreacted biomolecules.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of functionalized nanoparticles.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle Type Modification Step Average Hydrodynamic Diameter (nm) Zeta Potential (mV) Reference
Gold Nanoparticles (AuNPs)Citrate-Stabilized~15-30 to -50
PEGylatedIncrease of 5-20 nmShift towards neutral (-5 to -20 mV)
Iron Oxide Nanoparticles (IONPs)BareVariesVaries
PEGylated90 - 250Shift towards neutral

Table 2: Stability of PEGylated Nanoparticles in Biological Media

Nanoparticle Type Media Incubation Time Observation Reference
PEGylated IONPsPBS> 15 daysNo significant size change
DMEM + 10% FBS> 15 daysNo significant size change
Pure FBS> 15 daysNo significant size change
PEGylated AuNPsPhysiological Saline (0.157 M NaCl)Not specifiedStable
Biological FluidsNot specifiedStable

Visualizations

The following diagrams illustrate the experimental workflows and a conceptual signaling pathway.

G cluster_synthesis Synthesis of Azide-PEG-Tos cluster_functionalization Nanoparticle Functionalization cluster_click Click Chemistry Conjugation PEG_OH PEG-diol PEG_Tos PEG-Tosylate PEG_OH->PEG_Tos Tosyl Chloride, Pyridine Azide_PEG_Tos Azide-PEG-Tosylate PEG_Tos->Azide_PEG_Tos Sodium Azide Azide_PEG_NP Azide-PEG-NP Azide_PEG_Tos->Azide_PEG_NP NP Nanoparticle Core (e.g., AuNP, IONP) NP->Azide_PEG_NP Surface Reaction Functionalized_NP Functionalized NP Azide_PEG_NP->Functionalized_NP Alkyne_Ligand Alkyne-Ligand Alkyne_Ligand->Functionalized_NP CuAAC or SPAAC

Caption: Workflow for nanoparticle functionalization.

G cluster_workflow Experimental Workflow Synthesis 1. Synthesis of This compound Functionalization 2. Nanoparticle Functionalization Synthesis->Functionalization Characterization1 3. Characterization (DLS, Zeta, TEM, FTIR) Functionalization->Characterization1 Click_Chemistry 4. Click Chemistry Conjugation Characterization1->Click_Chemistry Characterization2 5. Final Characterization & Stability Studies Click_Chemistry->Characterization2 G NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Signaling Downstream Signaling Cascade Internalization->Signaling Response Cellular Response Signaling->Response

References

Application Notes and Protocols for Azide-PEG7-Tos in Living Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of living cells is a cornerstone of modern biological research and therapeutic development. This document provides detailed application notes and protocols for the use of Azide-PEG7-Tos in a two-step bioorthogonal labeling strategy for living cells. This method allows for the precise attachment of imaging agents, drugs, or other functional molecules to cell surface targets.

This compound is a heterobifunctional linker designed to introduce an azide group onto a biomolecule, such as an antibody or other targeting ligand. The tosyl group is an excellent leaving group that reacts with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues, to form a stable covalent bond. This process installs a polyethylene glycol (PEG) spacer terminating in a bioorthogonal azide handle.

The azide-functionalized biomolecule can then be used to target specific cell populations. Subsequent labeling with a probe containing a complementary strained alkyne, such as dibenzocyclooctyne (DBCO), via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction enables robust and specific visualization or functionalization of the targeted cells.[1][2][3] This copper-free approach is crucial for live-cell applications as it avoids the cytotoxicity associated with copper catalysts used in traditional "click chemistry".[4][5]

Principle of the Method

The overall strategy involves two main stages:

  • Bioconjugation: A targeting protein (e.g., a monoclonal antibody) is functionalized with this compound. The tosyl group reacts with primary amines on the antibody, creating a stable conjugate with a terminal azide group (Antibody-Azide).

  • Live Cell Labeling: The Antibody-Azide conjugate is incubated with living cells, where it binds to its specific cell surface antigen. The cells are then treated with a fluorescent probe containing a strained alkyne (e.g., DBCO-Fluorophore). The azide and DBCO groups react specifically and efficiently, resulting in fluorescently labeled cells.

This modular approach provides flexibility in the choice of both the targeting molecule and the detection probe, making it a versatile tool for a wide range of applications in cell biology and drug development.

Data Presentation

The following tables summarize key quantitative parameters that are critical for the successful implementation of this labeling strategy. These values are representative and should be optimized for each specific antibody, cell type, and experimental setup.

Table 1: Quantitative Parameters for Antibody Functionalization with this compound

ParameterRecommended RangeMethod of DeterminationKey Considerations
Molar Ratio (this compound : Antibody) 5:1 to 20:1Spectrophotometry, Mass SpectrometryA higher ratio increases the Degree of Labeling (DOL) but may lead to protein aggregation or loss of function.
Degree of Labeling (DOL) 2 - 8UV-Vis Spectroscopy, Mass SpectrometryThe optimal DOL is a balance between signal amplification and maintaining antibody affinity and stability.
Antibody Concentration 1 - 5 mg/mLUV-Vis Spectroscopy (A280)Higher concentrations can improve labeling efficiency but may require more labeling reagent.
Reaction pH 8.0 - 9.0pH meterSlightly alkaline pH facilitates the reaction with lysine residues.
Reaction Time 1 - 4 hoursTime-course analysis via HPLC or SDS-PAGELonger incubation times can increase DOL but also risk protein degradation.
Purity of Antibody-Azide Conjugate >95%Size-Exclusion Chromatography (SEC), SDS-PAGERemoval of unreacted linker is crucial to prevent non-specific labeling in subsequent steps.

Table 2: Quantitative Parameters for Live Cell Labeling and Imaging

ParameterRecommended RangeMethod of DeterminationKey Considerations
Antibody-Azide Concentration 1 - 20 µg/mLTitration and functional assays (e.g., flow cytometry)Concentration should be sufficient to saturate target antigens without causing non-specific binding.
DBCO-Fluorophore Concentration 5 - 50 µMTitration and fluorescence microscopy/flow cytometryHigher concentrations can increase signal but also background fluorescence.
Incubation Time (Antibody-Azide) 30 - 60 minutesTime-course analysis of cell surface bindingDependent on the antibody's binding kinetics (on-rate).
Incubation Time (DBCO-Fluorophore) 15 - 60 minutesTime-course analysis of fluorescence signalSPAAC is a rapid reaction, but sufficient time should be allowed for diffusion and reaction.
Signal-to-Noise Ratio (SNR) > 3:1Image analysis softwareA higher SNR indicates more specific labeling and better image quality.
Cell Viability >90%Trypan Blue exclusion, Live/Dead assaysEnsure that the labeling procedure does not adversely affect cell health.

Experimental Protocols

Protocol 1: Functionalization of an Antibody with this compound

This protocol describes the modification of a monoclonal antibody with this compound to generate an azide-labeled antibody (Antibody-Azide).

Materials:

  • Monoclonal antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Labeling Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).

    • Slowly add the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Antibody-Azide Conjugate:

    • Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified Antibody-Azide conjugate.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring the absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL) by UV-Vis spectroscopy if the azide linker has a chromophore, or by mass spectrometry.

  • Storage:

    • Store the purified Antibody-Azide conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Live Cell Labeling and Imaging

This protocol describes the use of the Antibody-Azide conjugate to label the surface of living cells, followed by fluorescent detection using a DBCO-functionalized fluorophore.

Materials:

  • Live cells expressing the target antigen

  • Complete cell culture medium

  • Purified Antibody-Azide conjugate (from Protocol 1)

  • DBCO-functionalized fluorophore (e.g., DBCO-Cy5)

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

  • Cell Labeling with Antibody-Azide:

    • Wash the cells twice with pre-warmed PBS or serum-free medium.

    • Dilute the Antibody-Azide conjugate to the desired final concentration (e.g., 10 µg/mL) in complete cell culture medium.

    • Add the diluted Antibody-Azide to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove unbound Antibody-Azide.

  • Fluorescent Labeling with DBCO-Fluorophore:

    • Prepare a solution of the DBCO-fluorophore in complete cell culture medium at the desired final concentration (e.g., 10 µM).

    • Add the DBCO-fluorophore solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Final Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove the unreacted DBCO-fluorophore.

    • Replace the PBS with a suitable live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_0 Protocol 1: Antibody Functionalization cluster_1 Protocol 2: Live Cell Labeling A Start with Antibody B Buffer Exchange (amine-free) A->B C Add this compound B->C D Incubate (2-4h, RT) C->D E Purify (SEC) D->E F Characterize (DOL) E->F G Antibody-Azide Conjugate F->G I Incubate with Antibody-Azide G->I Use in next protocol H Start with Live Cells H->I J Wash I->J K Add DBCO-Fluorophore J->K L Incubate (15-30 min) K->L M Wash L->M N Image (Fluorescence Microscopy) M->N

Figure 1. Experimental workflow for labeling living cells.

signaling_pathway cluster_antibody Antibody cluster_reagent Reagent cluster_conjugation Bioconjugation cluster_cell Cell Surface cluster_labeling Live Cell Labeling Ab Antibody (with Lysine residues) Reaction1 Nucleophilic Attack (pH 8.5) Ab->Reaction1 Reagent This compound Reagent->Reaction1 Ab_Azide Antibody-Azide Conjugate Reaction1->Ab_Azide Binding Antibody-Antigen Binding Ab_Azide->Binding Cell Target Cell (with Antigen) Cell->Binding SPAAC SPAAC Reaction Binding->SPAAC DBCO DBCO-Fluorophore DBCO->SPAAC Labeled_Cell Fluorescently Labeled Cell SPAAC->Labeled_Cell

Figure 2. Signaling pathway of the two-step labeling process.

References

Application Notes and Protocols for Click Chemistry Reactions of Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Azide-PEG7-Tos in Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, highly efficient, and specific, making them ideal for conjugating molecules in complex biological environments.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[2][3]

This compound is a heterobifunctional linker molecule. The key components of this molecule are:

  • An azide group (-N3) , which is a key functional group for click chemistry reactions.[4]

  • A polyethylene glycol (PEG) spacer with seven ethylene glycol units (PEG7). The PEG linker is hydrophilic and biocompatible, which can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.[1]

  • A tosyl group (-Tos) , which is an excellent leaving group. In the context of this molecule, the tosyl group is typically used for the covalent attachment of the PEG linker to a substrate (e.g., a protein surface amine or another molecule) prior to the click chemistry reaction. For the click reaction itself, the primary focus is on the azide group.

These application notes provide a general protocol for the CuAAC reaction involving an azide-PEG linker like Azide-PEG7.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and robust click chemistry reaction. It involves the reaction of an azide with a terminal alkyne to exclusively yield a 1,4-disubstituted triazole. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. To improve reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand is often employed.

Key Applications:
  • Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules.

  • Drug Development: Synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Materials Science: Surface modification and synthesis of block copolymers.

Experimental Protocols

This section provides a general protocol for the CuAAC reaction. Optimization may be required for specific substrates and applications.

Materials and Reagents
  • Azide-PEG7-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for aqueous reactions)

  • Solvent: Deionized water, PBS buffer (pH 7.4), or a mixture of t-BuOH/H₂O or DMSO/H₂O

  • Nitrogen or Argon gas (for deoxygenation, optional)

  • Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns)

Preparation of Stock Solutions
  • Azide-PEG7 Molecule: Prepare a 10 mM stock solution in the chosen reaction solvent.

  • Alkyne Molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.

CuAAC Reaction Protocol
  • In a suitable reaction vessel, add the Azide-PEG7-functionalized molecule to the desired final concentration (e.g., 100 µM).

  • Add the alkyne-containing molecule. A slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.

  • Add the THPTA ligand solution. A common molar ratio of ligand to copper is 5:1 to protect biomolecules and accelerate the reaction.

  • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon gas before adding the sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Gentle heating (e.g., to 37-50°C) can increase the reaction rate.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

Purification

After the reaction is complete, the resulting conjugate can be purified to remove excess reagents and byproducts. Common purification methods include:

  • Dialysis

  • Size-exclusion chromatography (SEC)

  • Reverse-phase HPLC

Data Presentation

The following tables summarize typical reaction conditions for CuAAC with PEG linkers.

Table 1: Typical CuAAC Reaction Conditions

ParameterRecommended RangeNotes
Reactants Azide-PEG and Alkyne-functionalized moleculeThe molar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂OTypically used with a reducing agent to generate Cu(I) in situ.
Copper Concentration 50 - 250 µMHigher concentrations can accelerate the reaction but may require more protective ligand.
Reducing Agent Sodium AscorbateUsed in 5-10 fold molar excess relative to copper. Must be freshly prepared.
Ligand THPTA (for aqueous media)Used in a 5:1 molar ratio to copper to stabilize the Cu(I) catalyst and protect biomolecules.
Solvent PBS (pH 7.4), DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction completion should be monitored analytically.

Table 2: Representative Reaction Yields

Reactant SystemYield (%)Reference Conditions
Small Molecule - PEG Conjugation>95%Optimized conditions with ligand
Protein - PEG Conjugation70 - 90%Aqueous buffer, room temperature
Oligonucleotide Labeling>90%Aqueous buffer, room temperature

Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide_PEG R1-PEG-N3 Triazole Azide_PEG->Triazole + Alkyne HC≡C-R2 Alkyne->Triazole Catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate Catalyst->Triazole

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow

CuAAC_Workflow prep Prepare Stock Solutions (Azide-PEG, Alkyne, CuSO4, THPTA, Na-Ascorbate) mix Mix Reactants (Azide-PEG, Alkyne) prep->mix add_cat Add Catalyst Premix (CuSO4 + THPTA) mix->add_cat initiate Initiate Reaction (Add Sodium Ascorbate) add_cat->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (LC-MS / HPLC) incubate->monitor purify Purify Conjugate (SEC / Dialysis) monitor->purify analyze Analyze Final Product purify->analyze

Caption: General experimental workflow for a CuAAC reaction.

References

Troubleshooting & Optimization

Technical Support Center: Azide-PEG7-Tos Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving Azide-PEG7-Tos linkers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the "click reaction" being used with my this compound?

A1: The reaction you are performing is a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is a highly efficient and specific reaction where the azide group on your PEG linker reacts with a terminal alkyne on your target molecule in the presence of a copper(I) catalyst.[1] This forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecules.[1][2] The tosyl (Tos) group on the other end of the PEG linker is a separate functional group, likely intended for a subsequent reaction step, and should not interfere with the click reaction itself.

Q2: What are the most common initial culprits for low reaction yield in a CuAAC reaction?

A2: The most frequent causes of low yield are related to the catalyst, reagents, and reaction environment. Key areas to investigate include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) source (like copper sulfate), it must be reduced to Cu(I).[1] Oxygen in your reaction can re-oxidize the Cu(I) to the inactive Cu(II) state, effectively stopping the reaction.[3]

  • Degraded Reagents: The reducing agent, typically sodium ascorbate, is prone to degradation and should always be prepared fresh. The azide itself can be sensitive to light and heat.

  • Poor Solubility: PEGylated compounds, especially when attached to hydrophobic molecules, may have limited solubility in purely aqueous solutions, preventing the reactants from interacting effectively.

  • Presence of Interfering Substances: Components in your buffer or sample, such as thiols (from DTT or cysteine residues) or other metal chelators, can interfere with the copper catalyst.

Q3: Can the PEG7 linker itself contribute to a low yield?

A3: Yes, while PEG linkers are designed to improve solubility, they can also present challenges. Longer PEG chains can sometimes increase steric hindrance around the reactive azide group, which might slightly lower the reaction rate. However, poor solubility of the entire conjugate is a more common issue.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving the cause of low yields in your this compound click chemistry experiments.

Problem Area 1: Copper Catalyst System

Q: My reaction isn't working. How can I ensure my copper catalyst is active?

A: Catalyst activity is crucial. The reaction requires the copper(I) oxidation state.

  • Generating Cu(I): If you are using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent to generate the active Cu(I) catalyst in situ. Sodium ascorbate is the most common choice and should be used in excess.

  • Fresh Reducing Agent: The sodium ascorbate solution is susceptible to oxidation and loses its potency over time. Always prepare your sodium ascorbate solution immediately before use.

  • Oxygen Exclusion: Dissolved oxygen will oxidize your active Cu(I) catalyst to the inactive Cu(II) state, halting the reaction. To prevent this, degas all your buffers and solvents by bubbling with an inert gas like argon or nitrogen before starting the reaction. Running the entire reaction under an inert atmosphere is highly recommended, especially for slow reactions or low concentrations.

  • Using a Cu(I) Source: You can use a direct Cu(I) source like CuI or CuBr, but these are also sensitive to oxidation and may require careful handling.

Q: What is the role of a ligand and do I need one?

A: While not always strictly necessary, a copper-coordinating ligand is highly recommended, especially in bioconjugation.

  • Stabilization: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the active Cu(I) catalyst, protecting it from oxidation and disproportionation.

  • Acceleration: Ligands can significantly increase the reaction rate.

  • Protection: In reactions with proteins or other sensitive biomolecules, ligands reduce copper-mediated damage. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.

Problem Area 2: Reagents and Stoichiometry

Q: Could my starting materials (this compound or alkyne) be the problem?

A: Yes, the quality and concentration of your reactants are critical.

  • Purity: Verify the purity of your this compound and your alkyne-functionalized molecule. Impurities can inhibit the reaction.

  • Concentration: Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields or slow reaction rates. If possible, try concentrating your reactants.

  • Stoichiometry: While the theoretical ratio is 1:1, using a slight excess (1.1 to 1.5 equivalents) of the more accessible or less expensive reactant can help drive the reaction to completion.

Q: How can I solve solubility issues with my PEGylated reactant?

A: Poor solubility is a common problem when conjugating hydrophobic molecules.

  • Use Co-solvents: Add a water-miscible organic co-solvent to improve solubility. Common choices include mixtures of water with DMSO, t-BuOH, or THF.

Problem Area 3: Reaction Conditions and Side Reactions

Q: Have I chosen the optimal temperature and reaction time?

A: These parameters often require optimization.

  • Temperature: Most click reactions proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 35-50°C) can sometimes improve the rate and yield. However, be aware that higher temperatures can also promote side reactions.

  • Reaction Time: While many click reactions are complete within 1-4 hours, some systems may require longer times, up to 24 hours or more. It is essential to monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS to determine the optimal time.

Q: What is Glaser-Hay coupling and could it be lowering my yield?

A: The Glaser-Hay coupling is an oxidative homocoupling of your alkyne-containing molecule, forming a diyne byproduct. This side reaction consumes your alkyne and is promoted by the presence of oxygen and the copper catalyst.

  • Prevention: The same methods used to protect the catalyst will also minimize this side reaction: thoroughly degas all solutions and maintain an inert atmosphere.

Quantitative Data and Typical Parameters

The optimal conditions should be determined empirically for each specific reaction. However, the table below provides a general starting point for setting up your CuAAC reaction.

Parameter Typical Range Notes
Alkyne Concentration 1 - 50 µM (for biomolecules)Lower concentrations may require longer reaction times or higher excess of other reagents.
Azide to Alkyne Ratio 1:1 to 1.5:1A slight excess of one reagent can improve yield.
Copper Catalyst (CuSO₄) 50 µM - 1 mMTypically 1-5 mol% for small molecule synthesis.
Reducing Agent (Na-Ascorbate) 250 µM - 5 mMShould be in excess relative to copper. Prepare fresh.
Ligand (e.g., THPTA) 250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 2:1, with 5:1 often recommended.
Temperature Room Temperature to 50°CStart at room temperature; gentle heating can accelerate slow reactions.
Reaction Time 1 - 24 hoursMonitor reaction progress to determine completion.

Experimental Protocols

General Protocol for a Trial CuAAC Reaction

This protocol provides a starting point for a small-scale trial reaction. It should be optimized for your specific molecules.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS)

  • Degassed co-solvent (e.g., DMSO), if needed

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in degassed buffer or a DMSO/buffer mixture.

  • Alkyne Molecule: Prepare a 10 mM stock solution in a compatible degassed solvent.

  • CuSO₄: Prepare a 100 mM stock solution in deionized water.

  • THPTA: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use.

Reaction Procedure (for a 1 mL final volume):

  • In a microcentrifuge tube, add the this compound solution (e.g., 1 equivalent).

  • Add the alkyne solution (e.g., 1.1 equivalents).

  • Add buffer or co-solvent to bring the volume to the desired final concentration.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. For example, add 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA.

  • Add the premixed catalyst/ligand solution to the main reaction tube. The final concentration of copper might be around 1 mM.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 20 µL of 1 M stock for a final concentration of 20 mM).

  • Protect the reaction from light if any components are photosensitive and allow it to proceed at room temperature for 1-4 hours, or as optimized. Gentle mixing on a rotator can be beneficial.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA, and the product can be purified by an appropriate method (e.g., chromatography, dialysis).

Visual Guides

Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose the cause of low reaction yield.

TroubleshootingWorkflow start_node Low Yield Observed decision1 Are Reagents Fresh & Pure? start_node->decision1 Start Troubleshooting decision_node decision_node action_node action_node result_node Yield Improved action1 Use fresh Sodium Ascorbate. Verify purity of azide/alkyne. Store azide protected from light. decision1->action1 No decision2 Is Oxygen Excluded from Reaction? decision1->decision2 Yes action1->decision2 action2 Degas all solvents/buffers. Run reaction under Ar or N2. decision2->action2 No decision3 Is a Ligand (e.g., THPTA) Used? decision2->decision3 Yes action2->decision3 action3 Add Ligand. Use 2:1 to 5:1 ratio of Ligand:Copper. decision3->action3 No decision4 Are Reactants Fully Soluble? decision3->decision4 Yes action3->decision4 action4 Add co-solvent (DMSO, t-BuOH). Increase temperature slightly. decision4->action4 No decision5 Yield Still Low? decision4->decision5 Yes action4->decision5 decision5->result_node No action5 Optimize stoichiometry (excess alkyne). Increase reaction time/temperature. Monitor progress with LC-MS. decision5->action5 Yes action5->result_node

A logical flowchart for troubleshooting low-yield click reactions.
General Experimental Workflow

This diagram outlines the key steps in a typical CuAAC experiment.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification arrow arrow prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) prep_ascorbate Prepare FRESH Sodium Ascorbate Solution degas Degas All Buffers and Solvents (Ar/N2) mix_reactants Combine Azide, Alkyne, & Buffer in Reaction Vessel degas->mix_reactants mix_catalyst Premix CuSO4 & Ligand, Then Add to Reactants mix_reactants->mix_catalyst initiate Initiate with Fresh Sodium Ascorbate mix_catalyst->initiate incubate Incubate (Room Temp, 1-4h) Protect from Light initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor workup Quench & Workup (e.g., EDTA, Extraction) monitor->workup purify Purify Product (e.g., Chromatography, Dialysis) workup->purify

Experimental workflow for a typical CuAAC reaction.

References

Side reactions of the tosyl group in Azide-PEG7-Tos conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Azide-PEG7-Tos as a heterobifunctional linker in conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended reactivity of the this compound linker?

This compound is a heterobifunctional linker designed for sequential or orthogonal conjugation strategies. It contains two distinct reactive groups:

  • An azide group (-N3) , which is used in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[1][2] It can also participate in Staudinger ligation with phosphine-containing molecules.

  • A tosyl group (-OTs) , which is an excellent leaving group for nucleophilic substitution reactions (SN2).[3][4] It readily reacts with nucleophiles such as primary amines (-NH2), thiols (-SH), and hydroxyls (-OH) to form stable C-N, C-S, or C-O bonds, respectively.[3]

Q2: What are the most common side reactions involving the tosyl group during conjugation?

The primary side reactions involving the tosyl group are unintended nucleophilic substitution reactions. Since the tosyl group is designed to be a good leaving group, it can react with various nucleophiles that may be present in your reaction mixture.

Key potential side reactions include:

  • Hydrolysis: Reaction with water or hydroxide ions (OH-), particularly at elevated pH (> 8.5), can convert the tosyl group into a hydroxyl group (-OH), rendering that end of the linker inert to further conjugation.

  • Reaction with Buffer Components: Buffers containing primary amines, such as Tris, can act as nucleophiles and displace the tosyl group. It is recommended to use non-nucleophilic buffers like PBS, HEPES, or MOPS.

  • Cross-Reactivity with the Target Molecule: If your target molecule for azide conjugation (e.g., a protein) has exposed nucleophilic residues like lysines (amines) or cysteines (thiols), these can compete with your intended nucleophile and react with the tosyl group.

Q3: Can the tosyl group interfere with an azide-alkyne "click chemistry" reaction?

The tosyl group is generally stable under the conditions used for both CuAAC and the copper-free SPAAC reactions. However, side reactions can occur depending on the specific reaction components:

  • In CuAAC: The ligands used to stabilize the copper (I) catalyst or other additives could potentially be nucleophilic. Ensure all components are compatible.

  • In SPAAC: These reactions are typically performed under mild, physiological conditions where the tosyl group is relatively stable, but hydrolysis can still be a concern over long reaction times or at higher pH.

  • General Consideration: The primary concern is the presence of other nucleophiles in the reaction mixture, not the click chemistry components themselves.

Q4: In a sequential conjugation, should I react the azide or the tosyl group first?

The optimal order depends on your specific molecules and reaction conditions. However, a common strategy is to react the more sensitive group or the group that requires harsher conditions first.

  • Strategy 1 (Tosyl group first): React the tosyl group with a nucleophile (e.g., an amine-containing molecule). This reaction is often performed at a slightly basic pH (7.5-8.5). After purification, the azide group can be reacted via click chemistry under mild conditions. This is often preferred as it protects the tosyl group from potential hydrolysis during the click reaction.

  • Strategy 2 (Azide group first): React the azide via click chemistry. These conditions are generally mild and orthogonal. After purification, the tosyl group is then reacted with a nucleophile. This approach can also be effective, but care must be taken to ensure no nucleophiles are present during the first step that could prematurely react with the tosyl group.

Troubleshooting Guide

This guide addresses common issues encountered when using the this compound linker.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield (Tosyl End) 1. Hydrolysis of Tosyl Group: Reaction pH is too high or reaction time is too long. 2. Inactive Nucleophile: The pH is too low to deprotonate the amine/thiol nucleophile. 3. Competing Nucleophiles: Buffer components (e.g., Tris) or other additives are reacting with the tosyl group. 4. Steric Hindrance: The nucleophile or the substrate is sterically hindered, slowing the reaction.1. Optimize reaction pH to be within 7.5-8.5. Reduce reaction time or temperature. 2. Ensure the reaction pH is approximately one unit above the pKa of the amine or thiol group. 3. Perform buffer exchange into a non-nucleophilic buffer (PBS, HEPES) before adding the linker. 4. Increase the molar excess of the linker or the nucleophile. Increase reaction time.
Low or No Conjugation Yield (Azide End) 1. Degradation of Azide: Exposure to strong reducing agents (e.g., TCEP, DTT) can reduce the azide to an amine. 2. Inefficient Catalyst (CuAAC): The copper (I) catalyst has been oxidized to copper (II). 3. Degraded Alkyne: The alkyne-containing reaction partner has degraded.1. If reduction of disulfides is necessary, consider using DTT and then removing it prior to the click reaction. Azides show greater stability with DTT than TCEP. 2. Prepare the Cu(I) catalyst solution fresh. Include a reducing agent like sodium ascorbate in the reaction. 3. Use fresh, high-quality alkyne reagents.
Unintended Dimerization or Aggregation 1. Cross-linking (Tosyl End): Your target molecule contains multiple nucleophiles that react with the tosyl group of different linker molecules. 2. Cross-linking (Both Ends): In a one-pot reaction, the azide of one linker reacts with a molecule that then has a nucleophile react with the tosyl group of another linker.1. Reduce the molar excess of the this compound linker. Optimize stoichiometry to favor 1:1 conjugation. 2. Use a sequential conjugation strategy with purification after the first step. This is the most reliable way to prevent cross-linking.
Product has a Hydroxyl Group Instead of a Tosyl Group Hydrolysis: The tosyl group has been hydrolyzed due to exposure to water at a basic pH.1. Keep reaction pH below 8.5. 2. Minimize reaction time. 3. Store the this compound linker in a dry, desiccated environment.

Experimental Protocols & Data

Table 1: General Reaction Conditions for this compound Conjugation
Parameter Tosyl Group Reaction (Nucleophilic Substitution) Azide Group Reaction (SPAAC with DBCO-alkyne)
Reactant Amine, Thiol, or Hydroxyl-containing moleculeDBCO (Dibenzocyclooctyne)-containing molecule
Typical Molar Ratio 1.5 - 5 molar excess of linker over the substrate1.5 - 3 molar excess of DBCO reagent over Azide-PEG-conjugate
Recommended Buffer PBS, HEPESPBS, HEPES
pH Range 7.5 - 8.5 (for amines/thiols)7.0 - 7.5
Temperature 4 - 25 °C4 - 25 °C
Reaction Time 2 - 24 hours1 - 12 hours
Quenching Add a small molecule amine (e.g., Tris) to consume excess tosyl groups.Not typically required.

Visualized Workflows and Reaction Pathways

Main Reaction Pathway and Potential Side Reactions

This diagram illustrates the intended dual reactivity of the this compound linker and highlights the primary side reaction of tosyl group hydrolysis.

Caption: Intended and side reaction pathways for the this compound linker.

Troubleshooting Workflow for Low Conjugation Yield

This diagram provides a logical flow for diagnosing issues with low reaction yield when targeting the tosyl group.

G start Start: Low Yield (Tosyl Reaction) check_ph Is pH optimal (7.5 - 8.5)? start->check_ph check_buffer Is buffer non-nucleophilic (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.5-8.5 check_ph->adjust_ph No check_reagents Analyze starting materials by LC-MS/NMR. Is linker hydrolyzed? check_buffer->check_reagents Yes change_buffer Buffer exchange to PBS/HEPES check_buffer->change_buffer No increase_ratio Increase molar ratio of linker or reaction time. check_reagents->increase_ratio No new_linker Use fresh, dry linker check_reagents->new_linker Yes end_success Problem Solved increase_ratio->end_success adjust_ph->check_ph change_buffer->check_buffer new_linker->check_reagents

Caption: Troubleshooting flowchart for low-yield tosyl group conjugations.

References

Technical Support Center: Optimizing Azide-PEG7-Tos Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the nucleophilic substitution reaction to synthesize Azide-PEG7-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction efficiency and yield. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of a PEG-tosylate with sodium azide?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the azide anion (N₃⁻), a strong nucleophile, attacks the carbon atom attached to the tosylate group. The tosylate group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized. The reaction typically results in an inversion of stereochemistry at the reaction center, although for a linear PEG chain, this is not a primary concern.

Q2: Which factors have the most significant impact on the reaction time?

The key factors influencing the reaction rate are:

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation (e.g., Na⁺) of the azide salt, leaving a more "naked" and highly reactive azide anion.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions.

  • Concentration: Higher concentrations of both the this compound and sodium azide will lead to a faster reaction rate due to the increased frequency of molecular collisions.

  • Purity of Reactants: The presence of water can solvate the azide anion, reducing its nucleophilicity and slowing down the reaction. Therefore, using anhydrous solvents and dried reactants is crucial.

Q3: What are the most common side reactions to be aware of?

The most common issue is an incomplete reaction, leaving unreacted this compound. Elimination reactions (E2) can also occur, especially with secondary tosylates and strongly basic conditions, but are less of a concern with primary tosylates like in PEG derivatives.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. The starting material (this compound) is more polar than the final product (Azide-PEG7-N₃). Therefore, the product will have a higher Rf value on the TLC plate. It is also possible to monitor the reaction using ¹H NMR, although the methylene protons adjacent to the azide can overlap with the ¹³C satellite peaks of the main PEG backbone, making quantification challenging.[1] Derivatization of the azide to a triazole via a "click" reaction can provide a clearer NMR signal for quantification.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Low Reaction Temperature: Insufficient thermal energy. 2. Inappropriate Solvent: Protic solvents (e.g., water, ethanol) can solvate the azide nucleophile, reducing its reactivity. 3. Presence of Water: Moisture in the reactants or solvent can decrease the nucleophilicity of the azide anion. 4. Insufficient Sodium Azide: A molar excess of sodium azide is typically required to drive the reaction to completion.1. Increase the reaction temperature. For example, if running in DMF, increase the temperature from room temperature to 60-80°C. 2. Switch to a polar aprotic solvent such as DMF or DMSO. 3. Ensure all reactants and solvents are anhydrous. Dry the PEG-tosylate under vacuum before use. 4. Increase the molar excess of sodium azide to 1.5-3 equivalents.
Difficulty in Product Purification 1. Similar Polarity of Starting Material and Product: Makes separation by column chromatography challenging. 2. Residual Salts: Sodium tosylate and excess sodium azide may remain in the crude product.1. After the reaction, perform a liquid-liquid extraction. The desired product is typically more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, while the salts are more soluble in water. 2. Wash the organic layer multiple times with water or brine to remove residual salts. Precipitation of the product from a solvent like DCM into a non-solvent like diethyl ether can also be an effective purification step.[1] A plug of silica gel or magnesium sulfate can be used to filter the crude product solution.[1]
Low Product Yield 1. Incomplete Reaction: See "Slow or Incomplete Reaction" above. 2. Product Loss During Workup: The product may have some water solubility, leading to loss during aqueous washes. 3. Degradation of Reactants or Products: Although generally stable, prolonged exposure to high temperatures could potentially lead to degradation.1. Ensure the reaction goes to completion by monitoring with TLC and extending the reaction time if necessary. 2. When performing aqueous extractions, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. 3. Avoid unnecessarily high temperatures or prolonged reaction times once the reaction is complete.
Ambiguous NMR Results 1. Overlapping Signals: The methylene protons next to the newly formed azide group can overlap with the ¹³C satellite peaks of the main PEG chain in the ¹H NMR spectrum, making accurate quantification of conversion difficult.[1]1. Use a high-field NMR spectrometer for better signal resolution. 2. Consider reacting a small aliquot of the product in a "click" reaction with an alkyne to form a triazole. The resulting triazole protons will have a distinct chemical shift, allowing for easier quantification of the azide functionality.

Data on Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of azide-terminated PEGs from their corresponding tosylates or mesylates. Note that reaction times can vary based on the specific substrate, concentrations, and temperature.

Solvent Temperature Reaction Time Molar Excess of NaN₃ Notes Reference
EthanolReflux (~78°C)12 hours1.5 equivalentsA common protic solvent system. The higher temperature is necessary to achieve a reasonable reaction rate.
DMF60°COvernightNot specifiedA polar aprotic solvent that can accelerate the reaction compared to protic solvents.
DMSORoom Temp. to 80°CVaries (faster at higher temps)Not specifiedAnother effective polar aprotic solvent.

Experimental Protocols

Protocol 1: Azidation in Ethanol

This protocol is adapted from a general procedure for the synthesis of azide-terminated PEGs.

  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Sodium Azide: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 Dichloromethane:Methanol). The product spot should have a higher Rf than the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Azidation in DMF

This protocol is based on general principles for SN2 reactions with azides.

  • Preparation: Ensure this compound and sodium azide are dry. Use anhydrous DMF as the solvent.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sodium Azide: Add sodium azide (1.5 - 2 equivalents) to the solution.

  • Reaction: Stir the mixture at 60°C overnight.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or DCM.

    • Combine the organic extracts and wash thoroughly with water to remove DMF and salts, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dry Reactants: This compound & NaN₃ dissolve Dissolve this compound in Solvent prep_reactants->dissolve prep_solvent Use Anhydrous Solvent (e.g., DMF or Ethanol) prep_solvent->dissolve add_azide Add Sodium Azide (1.5 - 3 eq.) dissolve->add_azide heat Heat and Stir (e.g., 60°C in DMF or Reflux in EtOH) add_azide->heat monitor Monitor by TLC heat->monitor Periodically monitor->heat If incomplete quench Cool Reaction & Quench (if necessary) monitor->quench Upon completion extract Liquid-Liquid Extraction (e.g., DCM/Water) quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Further Purification (Precipitation/Filtration) concentrate->purify final_product final_product purify->final_product Pure Azide-PEG7-N₃

Caption: General experimental workflow for the synthesis of Azide-PEG7-N₃.

troubleshooting_logic Troubleshooting Logic for Slow/Incomplete Reaction start Problem: Slow or Incomplete Reaction check_temp Is Temperature Optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_water Are Reactants/Solvent Anhydrous? check_solvent->check_water Yes change_solvent->check_water dry_reagents Use Anhydrous Reagents/Solvent check_water->dry_reagents No check_azide Is NaN₃ in Sufficient Excess? check_water->check_azide Yes dry_reagents->check_azide increase_azide Increase Molar Equivalents of NaN₃ check_azide->increase_azide No success Reaction Optimized check_azide->success Yes increase_azide->success

Caption: Troubleshooting logic for a slow or incomplete reaction.

References

Technical Support Center: Enhancing Azide-PEG7-Tos Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG7-Tos bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency of your conjugation experiments. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you navigate common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of three key components:

  • An azide (N3) group , which is used for "click chemistry," a type of highly efficient and specific bioorthogonal reaction.[1][2] The most common reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • A polyethylene glycol (PEG7) spacer , which is a chain of seven PEG units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic biomolecules.[5]

  • A tosylate (Tos) group , which is an excellent leaving group. This group allows for the covalent attachment of the Azide-PEG7 linker to nucleophilic functional groups on biomolecules, such as primary amines (e.g., on lysine residues or the N-terminus of proteins) or thiols (on cysteine residues).

Its primary application is in bioconjugation, where it serves as a bridge to link a biomolecule (like a protein, antibody, or peptide) to another molecule, such as a fluorescent dye, a small molecule drug, or another biomolecule functionalized with an alkyne.

Q2: What is the general workflow for an this compound bioconjugation experiment?

The process typically involves two main chemical steps:

  • Biomolecule Functionalization: The biomolecule is first reacted with this compound. The tosylate group is displaced by a nucleophile on the biomolecule (e.g., an amine), forming a stable covalent bond and attaching the Azide-PEG7 linker.

  • Click Chemistry Conjugation: The newly introduced azide group on the biomolecule is then reacted with a molecule containing a compatible alkyne group. This "click" reaction forms a stable triazole linkage, completing the bioconjugation.

Following the reactions, the final conjugate must be purified to remove unreacted reagents and byproducts.

G General Workflow for this compound Bioconjugation A Start: Biomolecule (Protein, Antibody, etc.) + this compound B Step 1: Nucleophilic Substitution (e.g., Reaction with Amines) A->B Incubate under optimized conditions C Intermediate: Azide-Functionalized Biomolecule B->C Formation of stable bond E Step 2: Azide-Alkyne Cycloaddition (CuAAC or SPAAC) C->E D Add Alkyne-Modified Molecule of Interest D->E F Crude Product: Final Bioconjugate Mixture E->F Formation of triazole linkage G Step 3: Purification (SEC, IEX, Dialysis, etc.) F->G H Final Product: Purified Bioconjugate G->H

Caption: A high-level overview of the two-stage this compound bioconjugation process.

Q3: How can I determine the efficiency of my conjugation reaction?

Quantifying conjugation efficiency is critical for ensuring the quality and consistency of your bioconjugate. Several analytical techniques can be used:

  • UV-Vis Spectrophotometry: This is a simple and rapid method. By measuring the absorbance at two different wavelengths—one for the biomolecule (e.g., 280 nm for proteins) and one for the conjugated molecule (if it has a unique absorbance)—you can calculate the degree of labeling (DOL).

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC), Reversed-Phase (RP-HPLC), or Hydrophobic Interaction (HIC) can separate the unconjugated biomolecule, the final conjugate, and excess reagents. The peak areas can be used to quantify the conversion efficiency.

  • Mass Spectrometry (MS): MS provides precise mass information, allowing you to confirm the successful conjugation and determine the distribution of species (e.g., the drug-to-antibody ratio, DAR, in ADCs).

  • SDS-PAGE: For protein conjugations, a shift in the molecular weight band on an SDS-PAGE gel can provide qualitative confirmation of conjugation. If one of the components is fluorescent, in-gel fluorescence scanning can be used for quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

G Troubleshooting Decision Tree for Low Bioconjugation Yield Start Problem: Low or No Final Product CheckStep Which step has low efficiency? (Analyze intermediates) Start->CheckStep Step1 Step 1: Tosylate Reaction (Biomolecule + this compound) CheckStep->Step1 Low azide incorporation Step2 Step 2: Click Reaction (Azide-Biomolecule + Alkyne) CheckStep->Step2 Azide incorporated, but low final product S1_Check Check Reaction Conditions: pH, Temp, Concentration Step1->S1_Check S1_Reagents Check Reagent Integrity: Biomolecule active? Linker degraded? Step1->S1_Reagents S1_SideReaction Possible Side Reactions? (e.g., Chlorination) Step1->S1_SideReaction S2_Check Which Click Reaction? CuAAC or SPAAC? Step2->S2_Check S1_pH Is pH optimal for nucleophile? (e.g., pH 7-9 for amines) S1_Check->S1_pH S2_CuAAC CuAAC Issues S2_Check->S2_CuAAC CuAAC S2_SPAAC SPAAC Issues S2_Check->S2_SPAAC SPAAC S2_CuAAC_Catalyst Check Catalyst: Fresh reducing agent? Sufficient ligand? No inhibitors (thiols)? S2_CuAAC->S2_CuAAC_Catalyst S2_CuAAC_Solvent Check Solvent/Buffer: Reactants soluble? No chelating buffers (Tris)? S2_CuAAC->S2_CuAAC_Solvent S2_SPAAC_Sterics Steric Hindrance? Consider longer linker S2_SPAAC->S2_SPAAC_Sterics S2_SPAAC_Reactivity Check Reagent Reactivity: Alkyne strain sufficient? S2_SPAAC->S2_SPAAC_Reactivity

Caption: A decision tree to diagnose the source of low yield in bioconjugation experiments.

Problem Area 1: Low Efficiency of Initial Linker Attachment (Tosylate Reaction)

Q: I am seeing very low incorporation of the azide group onto my protein after reacting it with this compound. What could be the cause?

A: Low efficiency in this first step is often related to the reaction conditions or the stability of the reactants. Here are several factors to investigate:

  • Suboptimal pH: The nucleophilic substitution reaction is highly pH-dependent. For targeting primary amines (lysine, N-terminus), the reaction is more efficient at a slightly alkaline pH (typically 7-9) where a greater fraction of the amines are deprotonated and thus more nucleophilic. However, at very high pH, hydrolysis of the tosyl group can compete with the desired reaction.

  • Reaction Temperature and Time: While these reactions are often run at room temperature for a few hours or at 4°C overnight for sensitive biomolecules, sluggish reactions may benefit from a modest increase in temperature or extended reaction time. Monitor the stability of your biomolecule at higher temperatures.

  • Biomolecule Inaccessibility: The target functional groups on your biomolecule may be buried within its tertiary structure, making them inaccessible to the linker. Consider performing the reaction under partially denaturing conditions, but be aware this could impact the biomolecule's activity.

  • Side Reactions: In the presence of certain bases like triethylamine and a chloride source, benzyl alcohols can be converted to benzyl chlorides instead of the intended tosylates. While this compound is pre-made, ensure your reaction buffer doesn't contain components that could facilitate unwanted side reactions.

Problem Area 2: Low Yield in Azide-Alkyne "Click" Reaction

Q: My biomolecule is successfully labeled with the azide linker, but the subsequent click reaction with my alkyne-modified molecule gives a low yield. What should I check?

A: The troubleshooting strategy here depends on whether you are using the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) version of the reaction.

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by oxygen.

    • Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure a sufficient excess of the reducing agent is present. Performing the reaction under an inert atmosphere (nitrogen or argon) can also help.

  • Catalyst Inhibition: Certain functional groups, especially thiols (from cysteine), can coordinate with the copper catalyst and inhibit the reaction.

    • Solution: If your biomolecule has free thiols, consider capping them with an agent like iodoacetamide before the CuAAC reaction. Alternatively, using a copper-chelating ligand like THPTA or TBTA can help protect the catalyst and improve efficiency.

  • Poor Reagent Solubility: If any of the reactants (azide-biomolecule, alkyne, or catalyst complex) are not fully soluble in the reaction buffer, the reaction rate will be severely limited.

    • Solution: Consider adding a co-solvent like DMSO or DMF to improve solubility. Be aware that high concentrations of coordinating co-solvents can sometimes interfere with the reaction, so optimization may be needed.

  • Inappropriate Buffer: Buffers containing strong chelators, such as Tris, can sequester the copper ions and slow the reaction.

    • Solution: Use non-coordinating buffers like phosphate, HEPES, or MOPS.

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • Low Reaction Rate: Although SPAAC avoids the need for a toxic copper catalyst, its reaction kinetics are generally slower than CuAAC.

    • Solution: Increase the concentration of the reactants or extend the reaction time. Modestly increasing the temperature can also accelerate the reaction.

  • Steric Hindrance: The bulky nature of the cyclooctyne used in SPAAC can lead to steric hindrance, especially if the azide on the biomolecule is in a sterically crowded environment.

    • Solution: While the PEG7 spacer helps, if hindrance is suspected, a longer PEG spacer on the azide linker might be necessary.

  • pH and Buffer Effects: Studies have shown that pH and buffer composition can influence SPAAC reaction rates. For example, rates can be higher at more alkaline pH values and can vary between different buffer systems like PBS and HEPES.

    • Solution: Screen a range of pH values (e.g., 7.0 to 9.0) and consider different buffer systems to find the optimal conditions for your specific reactants.

Problem Area 3: Difficulty in Purification

Q: I have a complex mixture after my reaction and am struggling to isolate the final purified bioconjugate. What are the best purification strategies?

A: The choice of purification method depends on the properties of your biomolecule and the impurities present. Often, a combination of techniques is required.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins. It effectively separates the larger bioconjugate from smaller molecules like the unreacted PEG linker and other reagents. It is less effective at separating the desired product from the unreacted biomolecule if the size difference is small.

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its binding affinity to an IEX column. This change can be exploited to separate the PEGylated conjugate from the unmodified protein.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can also be used to separate PEGylated species. It can be a useful complementary technique to IEX.

  • Dialysis / Ultrafiltration: These membrane-based techniques are excellent for removing small molecule impurities. By selecting a membrane with an appropriate molecular weight cutoff (MWCO), you can retain your bioconjugate while allowing unreacted linkers and salts to be removed. This is typically used for buffer exchange and initial cleanup rather than for separating conjugated from unconjugated biomolecules.

Quantitative Data for Reaction Optimization

Table 1: Effect of pH and Buffer on SPAAC Reaction Rates

This table summarizes the influence of different buffers and pH values on the reaction kinetics of a model Strain-Promoted Azide-Alkyne Cycloaddition. Higher rate constants indicate a faster reaction.

Buffer SystempHTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference(s)
PBS7.025 / 370.32 - 0.85
HEPES7.025 / 370.55 - 1.22
DMEM Media-25 / 370.59 - 0.97
RPMI Media-25 / 370.27 - 0.77
General Trend5 → 1025 / 37Rate generally increases with higher pH

Data adapted from studies on model systems and may vary depending on the specific reactants.

Table 2: Recommended Component Concentrations for CuAAC Reactions
ComponentRecommended Concentration / RatioRationaleReference(s)
Biomolecule1 - 20 µMTypical concentration range for bioconjugation.
Alkyne Reagent2- to 10-fold molar excess over biomolecule's azide groupsDrives the reaction to completion.
Copper(II) Sulfate50 - 250 µMThe source of the catalytic Cu(I).
Reducing Agent3- to 10-fold molar excess over Copper(II)Ensures efficient reduction of Cu(II) to Cu(I) and maintains the copper in its active state.
Ligand (e.g., THPTA)5-fold molar excess over Copper(II)Accelerates the reaction and protects the biomolecule from damage by reactive oxygen species.

Key Experimental Protocols

Protocol 1: General Procedure for Protein Functionalization with this compound

This protocol describes a general method for labeling a protein with this compound by targeting primary amines. Note: This protocol should be optimized for your specific protein.

  • Protein Preparation: Prepare the protein solution (e.g., 1-5 mg/mL) in an amine-free buffer, such as PBS or HEPES, at pH 7.5 - 8.5.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a compatible organic solvent like anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Linker: Purify the resulting azide-functionalized protein from the excess, unreacted linker using SEC (desalting column) or dialysis/diafiltration with an appropriate MWCO.

  • Characterization: Confirm the incorporation of the azide group using mass spectrometry or by proceeding with a small-scale click reaction with a fluorescent alkyne reporter.

Protocol 2: General Procedure for CuAAC "Click" Reaction

This protocol is for conjugating an azide-functionalized biomolecule with an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare the azide-functionalized biomolecule in a non-chelating buffer (e.g., PBS, pH 7.4).

    • Prepare the alkyne-containing molecule in a compatible solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions: 20 mM Copper(II) Sulfate (CuSO₄) in water, 50 mM ligand (e.g., THPTA) in water, and 100 mM Sodium Ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule and a 2- to 5-fold molar excess of the alkyne-containing molecule.

  • Catalyst Addition:

    • First, add the ligand solution to the reaction mixture.

    • Next, add the CuSO₄ solution. The final concentration of copper is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The order of addition is important to ensure the rapid reduction of Cu(II) to Cu(I) in the presence of the ligand.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect from light if using fluorescent reagents.

  • Purification: Purify the final conjugate using an appropriate method (e.g., SEC, IEX, HIC) to remove the catalyst, excess alkyne, and other reagents.

G Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Catalyst Complex1 Cu(I)-Alkyne Complex CuI->Complex1 Alkyne R1-Alkyne Alkyne->Complex1 Complex2 Copper-Acetylide Intermediate Complex1->Complex2 Azide R2-Azide Azide->Complex2 Complex3 Six-Membered Cu(III) Metallacycle Complex2->Complex3 Cycloaddition Product R1-Triazole-R2 Complex3->Product Reductive Elimination Product->CuI Catalyst Regenerated

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Troubleshooting poor solubility of Azide-PEG7-Tos conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of Azide-PEG7-Tos conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional crosslinker that contains an azide (N₃) group and a tosyl (Ts) group, connected by a hydrophilic 7-unit polyethylene glycol (PEG) spacer.[1][2][] The azide group is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[1] The tosyl group is an excellent leaving group for nucleophilic substitution reactions.[1] The PEG spacer enhances the solubility of the conjugate in aqueous media. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: In which solvents is this compound generally soluble?

A2: this compound is generally soluble in a variety of organic solvents. Based on information for similar PEG-azide and PEG-tosylate compounds, it is expected to be soluble in:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM) / Chloroform

  • Water and aqueous buffers (to some extent, enhanced by the PEG spacer)

It is expected to have lower solubility in alcohols and toluene, and is likely insoluble in diethyl ether and hexane.

Q3: Why is my this compound conjugate not dissolving?

A3: Several factors can contribute to poor solubility of this compound conjugates:

  • Solvent Choice: The selected solvent may not be appropriate for the overall properties of your final conjugate. While the PEG chain enhances water solubility, the properties of the molecule conjugated to the this compound will significantly influence the overall solubility.

  • Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in the chosen solvent.

  • Temperature: Many PEGylated compounds exhibit increased solubility at slightly elevated temperatures. Dissolving the compound at room temperature might be slow or incomplete.

  • Compound Purity: Impurities from the synthesis or previous steps could be affecting the solubility.

  • Hygroscopicity: PEGs are known to be hygroscopic and can absorb moisture from the air, which might affect their dissolution characteristics.

Troubleshooting Guide for Poor Solubility

If you are encountering poor solubility with your this compound conjugate, consider the following troubleshooting steps:

Problem: The this compound conjugate is not dissolving in the chosen solvent.

Possible Cause Suggested Solution
Inappropriate Solvent Consult the qualitative solubility table below and consider switching to a solvent in which both the PEG linker and the conjugated molecule are known to be soluble. For many applications, DMSO, DMF, or DCM are good starting points.
Concentration Too High Try dissolving a smaller amount of the conjugate in the same volume of solvent to see if a lower concentration is achievable.
Low Temperature Gently warm the solution. For many PEG compounds, mild heating can significantly improve solubility. Be cautious with temperature, especially if your conjugated molecule is heat-sensitive.
Slow Dissolution Rate Use sonication to aid in the dissolution process. This can help to break up any aggregates and increase the rate of solvation.
Incomplete Reaction/Impurities Purify your conjugate using an appropriate chromatographic method to remove any unreacted starting materials or byproducts that may be insoluble.

Data Presentation

Qualitative Solubility of Azide-PEG-Tos Conjugates

The following table summarizes the expected qualitative solubility of Azide-PEG-Tos conjugates in common laboratory solvents. The exact solubility will depend on the nature of the conjugated molecule.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
Water / Aqueous BuffersSoluble
TolueneLess Soluble
Ethanol / MethanolLess Soluble
Diethyl EtherInsoluble
HexaneInsoluble

Experimental Protocols

Protocol for Determining the Solubility of an this compound Conjugate

This protocol describes a general method to determine the quantitative solubility of your specific this compound conjugate in a chosen solvent.

Materials:

  • This compound conjugate

  • Selected solvent(s)

  • Vials with tight-fitting caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the this compound conjugate to a known volume of the selected solvent in a vial. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the same solvent to a concentration that is within the linear range of your analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved conjugate.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of your conjugate in that solvent at the specified temperature.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for a click chemistry reaction using an this compound conjugate.

Materials:

  • This compound conjugate

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • Reactant Preparation: Dissolve the this compound conjugate and the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the solution containing the azide and alkyne.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction and purify the desired product using standard chromatographic techniques.

Visualizations

Troubleshooting_Solubility cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Poor_Solubility Poor Solubility of This compound Conjugate Solvent Inappropriate Solvent Poor_Solubility->Solvent Concentration High Concentration Poor_Solubility->Concentration Temperature Low Temperature Poor_Solubility->Temperature Purity Impurities Present Poor_Solubility->Purity Change_Solvent Change Solvent (e.g., DMSO, DMF) Solvent->Change_Solvent Lower_Concentration Lower Concentration Concentration->Lower_Concentration Heat Gentle Heating Temperature->Heat Sonicate Sonication Temperature->Sonicate Purify Purify Conjugate Purity->Purify

Caption: Troubleshooting workflow for poor solubility of this compound conjugates.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide_PEG This compound Click_Reaction Click Chemistry (CuAAC) - Copper Catalyst - Sodium Ascorbate Azide_PEG->Click_Reaction Alkyne_POI Alkyne-functionalized Protein of Interest (POI) Ligand Alkyne_POI->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC Conjugated in a separate step or part of the POI ligand Click_Reaction->PROTAC

Caption: General workflow for PROTAC synthesis using this compound via Click Chemistry.

References

Technical Support Center: Preventing Aggregation During Protein Labeling with Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation when labeling with Azide-PEG7-Tos.

Troubleshooting Guide

Issue 1: Protein precipitates immediately upon addition of this compound.

Possible Cause: High concentrations of either the protein or the labeling reagent can lead to rapid aggregation.[1][2] The solvent used to dissolve the this compound may also be denaturing the protein.

Solution:

  • Optimize Concentrations: Systematically test a range of protein and this compound concentrations to find the optimal balance. High protein concentrations increase the likelihood of intermolecular interactions that can cause aggregation.[2][3]

  • Control Reagent Addition: Instead of adding the entire volume of the labeling reagent at once, add it in smaller portions over time while gently mixing.[1] This avoids localized high concentrations of the reagent.

  • Solvent Considerations: If dissolving this compound in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically ≤10%) to prevent protein denaturation.

Issue 2: Gradual cloudiness or precipitation is observed during the labeling reaction.

Possible Cause: Suboptimal reaction conditions such as pH, temperature, or buffer composition can compromise protein stability over the course of the incubation period.

Solution:

  • pH Optimization: The pH of the reaction buffer can significantly impact a protein's surface charge and solubility. It is recommended to perform the labeling reaction at a pH that is at least one unit away from the protein's isoelectric point (pI) to maintain electrostatic repulsion between protein molecules.

  • Temperature Control: Lowering the reaction temperature (e.g., incubating at 4°C instead of room temperature) can slow down the reaction rate and may reduce aggregation.

  • Buffer Screening: The composition of the buffer itself can influence protein stability. It's advisable to screen different buffer systems to find the one that best maintains the solubility of your specific protein. Avoid buffers containing primary amines, like Tris, as they will compete with the protein for reaction with the tosylate group.

Issue 3: Labeled protein appears soluble but shows aggregation in downstream analysis (e.g., SEC).

Possible Cause: The formation of soluble, high-molecular-weight aggregates may not be visually apparent. This can be due to intermolecular cross-linking or non-covalent self-association.

Solution:

  • Incorporate Stabilizing Excipients: The addition of certain additives to the reaction buffer can help prevent the formation of both soluble and insoluble aggregates. These work by various mechanisms, such as increasing conformational stability or masking hydrophobic patches.

  • Molar Ratio Optimization: A high molar excess of the PEG reagent can sometimes lead to over-labeling and aggregation. It is recommended to perform small-scale pilot experiments to determine the optimal molar ratio of this compound to your protein.

  • Post-Labeling Purification: Immediately after the labeling reaction, purify the conjugate using a suitable method like size-exclusion chromatography (SEC) to remove any aggregates that may have formed.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

A1: Protein aggregation during the labeling process can be attributed to several factors:

  • Intermolecular Cross-linking: Although this compound is a monofunctional reagent for labeling, inappropriate reaction conditions can still promote protein-protein interactions.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability and solubility. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.

  • Poor Reagent Quality: The presence of impurities in the labeling reagent could potentially lead to side reactions and aggregation.

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to look for visible signs of precipitation or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.

Q3: Can the PEG component of this compound itself cause aggregation?

A3: Generally, the polyethylene glycol (PEG) component is known to increase the solubility and stability of proteins, a process called PEGylation. The PEG chain forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation. However, extensive modification of the protein surface could in some cases lead to conformational changes that might promote aggregation.

Q4: What are some recommended stabilizing additives to prevent aggregation?

A4: A variety of additives can be included in the reaction buffer to enhance protein stability. The optimal choice and concentration should be determined empirically for each specific protein.

Additive CategoryExamplesTypical ConcentrationMechanism of ActionCitations
Sugars/Polyols Glycerol, Sucrose, Sorbitol10-50% (v/v) for Glycerol, 5-10% (w/v) for sugarsStabilize protein structure through preferential hydration and increased viscosity.
Amino Acids L-Arginine, L-Glutamate50 mM - 1 MSuppress aggregation by binding to charged and hydrophobic areas on the protein surface.
Reducing Agents DTT, TCEP1-10 mMPrevent the formation of intermolecular disulfide bonds for proteins with cysteine residues.
Non-denaturing Detergents Tween 20, CHAPS0.05-1% (v/v)Solubilize aggregates by interacting with hydrophobic patches.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal Labeling Conditions

Objective: To empirically determine the optimal protein concentration, this compound to protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Purified protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)

  • This compound

  • Reaction buffers with varying pH values (e.g., phosphate buffer at pH 6.5, 7.4, and 8.0)

  • Stabilizing additives (e.g., L-Arginine, Glycerol)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a matrix of reaction conditions. Set up a series of small-scale reactions (e.g., 20-50 µL) varying one parameter at a time while keeping others constant. For example:

    • Protein Concentration: Test a range from 0.5 to 5 mg/mL.

    • Molar Ratio: Evaluate different molar excesses of this compound to protein (e.g., 5:1, 10:1, 20:1).

    • pH: Test a range of pH values (e.g., 6.5, 7.4, 8.0).

    • Temperature: Compare reactions at 4°C and room temperature.

  • Dissolve this compound. Shortly before use, dissolve the this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • Initiate the reactions. Add the calculated amount of this compound stock solution to each reaction tube containing the protein in the corresponding buffer.

  • Incubate the reactions. Incubate for a set period (e.g., 1-2 hours or overnight) with gentle mixing.

  • Monitor for aggregation. Periodically check for any visual signs of precipitation.

  • Analyze the results. After the incubation period, analyze a small aliquot from each reaction by SDS-PAGE and SEC to determine the degree of labeling and the extent of aggregation.

Protocol 2: General Protein Labeling with this compound

Objective: To label a protein with this compound under optimized conditions.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES) at the optimal concentration determined from screening.

  • This compound

  • DMSO or other suitable organic solvent

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the protein solution. Ensure the protein is in a suitable amine-free buffer at the desired concentration.

  • Prepare the this compound solution. Dissolve the this compound in DMSO to a stock concentration of 10-50 mM immediately before use.

  • Perform the labeling reaction. Add the appropriate volume of the this compound stock solution to the protein solution to achieve the desired molar ratio.

  • Incubate the reaction. Incubate at the optimized temperature for 1-2 hours with gentle mixing.

  • Remove excess reagent. After the incubation, remove the unreacted this compound using a desalting column or dialysis against a suitable storage buffer.

  • Characterize the labeled protein. Determine the degree of labeling and assess the aggregation state of the final product using appropriate analytical techniques (e.g., mass spectrometry, SEC).

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer) optimization Optimization Screening (Concentration, pH, Temp, Ratio) protein_prep->optimization reagent_prep Prepare this compound (e.g., in DMSO) reagent_prep->optimization labeling Labeling Reaction (Optimized Conditions) optimization->labeling Inform purification Purification (e.g., SEC, Dialysis) labeling->purification analysis Analysis (SDS-PAGE, SEC, DLS) purification->analysis

Caption: Workflow for optimizing and performing protein labeling.

aggregation_prevention Strategies to Prevent Protein Aggregation cluster_factors Key Factors cluster_solutions Solutions protein_conc Protein Concentration optimize_conc Optimize Concentrations protein_conc->optimize_conc reagent_conc Reagent Concentration reagent_conc->optimize_conc control_addition Controlled Reagent Addition reagent_conc->control_addition buffer_cond Buffer Conditions (pH, Temp, Composition) screen_buffers Screen Buffers & pH buffer_cond->screen_buffers additives Use Stabilizing Additives buffer_cond->additives temp_control Lower Temperature buffer_cond->temp_control

Caption: Key factors and solutions for preventing aggregation.

References

Technical Support Center: Purification of Azide-PEG7-Tos Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Azide-PEG7-Tos reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains an azide group on one end and a tosyl group on the other, connected by a seven-unit PEG chain. The azide group is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of nucleophiles like amines or thiols. This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and surface modification.[1][2]

Q2: What are the likely impurities in a typical this compound synthesis?

The synthesis of this compound typically involves the tosylation of a PEG-diol followed by a reaction with an azide source, or the reaction of a mono-azido-PEG with tosyl chloride. Potential impurities include:

  • Unreacted starting materials: This could be the starting PEG alcohol, tosylating agent (e.g., tosyl chloride), or the azide source (e.g., sodium azide).

  • Bis-tosylated PEG: If the starting material is a PEG diol, a common byproduct is the bis-tosylated PEG where both hydroxyl groups have reacted.[3]

  • Di-azido PEG: Similarly, if a bis-tosylated PEG is reacted with an azide source, a di-azido PEG byproduct can form.

  • Hydrolysis products: The tosyl group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding alcohol.

  • Residual salts: Salts such as triethylamine hydrochloride (from the tosylation step) or sodium tosylate (from the azidation step) are common inorganic impurities.

Q3: How can I monitor the progress of the this compound synthesis and purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. Due to the polar nature of PEG compounds, a relatively polar solvent system is required. Staining is necessary for visualization as PEG compounds are not UV-active unless a UV-active group is present. Specific stains can be used to identify the functional groups. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4]

Q4: What are the stability considerations for this compound during purification and storage?

  • Azide Group: Organic azides can be energetic and potentially unstable, especially low molecular weight azides. While the PEG chain in this compound provides some stability, it is still crucial to handle the compound with care. Avoid excessive heat, shock, and strong acids, which can lead to the formation of toxic and explosive hydrazoic acid. For long-term storage, it is recommended to keep the compound at low temperatures (e.g., -20°C).

  • Tosyl Group: The tosyl group is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved by strong acids, strong bases, or reducing agents. During purification, prolonged exposure to highly acidic or basic mobile phases in chromatography should be minimized if the tosyl group needs to be retained for subsequent reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC plate - Sample is too concentrated.- The solvent system is not optimal (too polar or not polar enough).- The compound is interacting too strongly with the silica gel.- Dilute the sample before spotting.- Adjust the polarity of the mobile phase. A common starting point for PEG compounds is a mixture of dichloromethane (DCM) or chloroform with methanol (e.g., 9:1 DCM:MeOH). Gradually increase the methanol content to increase polarity.- Consider using a different stationary phase, such as alumina, or adding a small amount of a competitive solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Product co-elutes with impurities during column chromatography - The polarity difference between the product and impurities is small.- The column is overloaded.- Improper solvent gradient.- Use a shallower solvent gradient to improve separation.- Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).- Try a different solvent system. For example, switching from an ethyl acetate/hexane system to a DCM/methanol system can alter the elution order.
Low yield after purification - Product loss during extraction steps.- Decomposition of the product on the silica gel column.- Incomplete elution from the column.- Perform extractions with a suitable solvent like DCM or chloroform. PEG compounds can have some water solubility, so multiple extractions may be necessary.- Deactivate the silica gel with a small amount of triethylamine before packing the column if your compound is base-sensitive.- After the main product has eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in DCM) to ensure all the product has been recovered.
No spots visible on TLC after staining - The staining reagent is old or inactive.- The concentration of the compound is too low.- The staining method is not suitable for the compound.- Prepare fresh staining solution.- Spot a more concentrated sample on the TLC plate.- Use a stain appropriate for PEG compounds (e.g., Dragendorff or iodine) and a specific stain for the azide group (see protocol below).
NMR spectrum shows broad peaks for the PEG backbone - The sample contains a mixture of PEG chain lengths (polydispersity).- The sample is viscous.- The presence of paramagnetic impurities.- For a monodisperse PEG like PEG7, this is less likely but could indicate impurities with different PEG lengths. HPLC can help to resolve these.- Ensure the sample is fully dissolved and consider acquiring the spectrum at a higher temperature to reduce viscosity.- If paramagnetic metals were used in the synthesis (e.g., copper for click chemistry), ensure they are completely removed during workup and purification.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the reaction progress and assess the purity of the product.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase: A good starting point is 95:5 (v/v) Dichloromethane:Methanol. The polarity can be adjusted as needed.

  • Staining solutions:

    • Dragendorff Stain: For visualizing PEG compounds.

    • Azide Staining Solution:

      • Solution A: 10% triphenylphosphine in dichloromethane.

      • Solution B: 0.3% ninhydrin in a 100:3 (v/v) mixture of n-butanol and acetic acid.

Procedure:

  • Dissolve a small amount of the crude reaction mixture and the starting material in a suitable solvent (e.g., DCM or methanol).

  • Spot the samples onto the TLC plate.

  • Develop the plate in the chosen mobile phase in a saturated developing chamber.

  • Dry the plate thoroughly.

  • For Azide Visualization: a. Dip the dried plate into Solution A (triphenylphosphine solution) for 30 seconds. b. Allow the plate to air dry. c. Dip the plate into Solution B (ninhydrin solution) for 30 seconds. d. Gently heat the plate with a heat gun until colored spots appear. Azide-containing compounds will appear as purple or reddish-brown spots.

  • For General PEG Visualization: a. Use a separate plate or the same plate after azide staining. b. Spray or dip the plate in Dragendorff stain. PEG-containing compounds will appear as orange or brown spots.

  • Calculate the Rf values for all spots. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification

Objective: To purify the crude this compound product.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Fraction collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).

  • Pack the column with the silica gel slurry.

  • Pre-elute the column with the starting mobile phase (e.g., 100% DCM).

  • Dissolve the crude product in a minimal amount of DCM. If the product is not fully soluble, a small amount of methanol can be added.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity. A typical gradient would be from 100% DCM to 95:5 DCM:MeOH, and then gradually increasing the methanol percentage.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To assess the purity of the final product with high resolution.

Instrumentation:

  • HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Prepare a sample solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Set up a linear gradient elution. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30-40°C to improve peak shape for PEG compounds.

  • Inject the sample and acquire the chromatogram. The tosyl group has a UV chromophore, so detection at ~254 nm is possible. For better sensitivity and to detect non-UV active impurities, an ELSD is recommended.

Quantitative Data Summary
Parameter TLC Column Chromatography HPLC
Stationary Phase Silica Gel 60 F254Silica Gel (230-400 mesh)C18 Reverse Phase
Mobile Phase Dichloromethane/MethanolDichloromethane/Methanol GradientWater (0.1% TFA)/Acetonitrile (0.1% TFA) Gradient
Typical Rf 0.2 - 0.4 in 95:5 DCM:MeOHElution with increasing MeOH concentrationGradient dependent retention time
Detection Staining (Dragendorff, Azide-specific)TLC analysis of fractionsUV (254 nm), ELSD

1H-NMR Characterization Data (Reference) A reference 1H-NMR spectrum for a similar α-azide-ω-tosyl PEG in DMSO-d6 showed the following characteristic peaks:

  • 7.78 ppm (d): 2H, aromatic protons on the tosyl group.

  • 7.48 ppm (d): 2H, aromatic protons on the tosyl group.

  • 4.1 ppm (t): 2H, -CH2-O-Ts.

  • 3.5 ppm (s): PEG backbone protons.

  • 3.39 ppm (t): 2H, -CH2-N3.

  • 2.41 ppm (s): 3H, methyl group on the tosyl group.

Visualizations

Synthesis and Purification Workflow Overall Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Starting Material (e.g., HO-PEG7-OH) s2 Tosylation (TsCl, Base) s1->s2 s3 Intermediate (TsO-PEG7-OTs) s2->s3 s4 Azidation (NaN3) s3->s4 s5 Crude Product (N3-PEG7-OTs) s4->s5 p1 Workup (Extraction, Washing) s5->p1 p2 Column Chromatography p1->p2 p3 Fraction Analysis (TLC) p2->p3 p4 Solvent Evaporation p3->p4 p5 Pure Product p4->p5 a1 Purity Check (HPLC) p5->a1 a2 Structure Confirmation (NMR, MS) a1->a2

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Logical workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Azide-PEG7-Tos Reactions with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG7-Tos reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for the successful conjugation of this compound with amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism between this compound and an amine?

The reaction is a nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the carbon atom to which the tosylate group is attached. The tosylate is an excellent leaving group, making this reaction efficient under the right conditions. For the reaction to proceed, the amine must be in its deprotonated, nucleophilic form.

Q2: Why is pH a critical parameter for this reaction?

The pH of the reaction mixture is crucial for two main reasons:

  • Amine Nucleophilicity: Primary and secondary amines are nucleophilic only when they are in their free base form (R-NH2). In acidic conditions, the amine will be protonated to form an ammonium salt (R-NH3+), which is not nucleophilic.[1] Since most primary amines have a pKa in the range of 8-10, a basic pH is required to ensure a sufficient concentration of the deprotonated, reactive form.

  • Stability of the Tosylate Group: While the tosylate group is a stable leaving group, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of a hydroxyl-PEG (HO-PEG7-Azide) as a byproduct.

Q3: What is the optimal pH range for reacting this compound with amines?

The optimal pH is a balance between maximizing the nucleophilicity of the amine and minimizing side reactions. Generally, a pH range of 8.0 to 10.0 is recommended. In this range, a significant portion of the amine is deprotonated and reactive, while the rate of tosylate hydrolysis remains relatively low.

Q4: Which buffers are recommended for this reaction?

It is essential to use a buffer system that does not contain primary or secondary amines, as these would compete with your target molecule.[2] Recommended buffers include:

  • Borate buffer (pH 8.0-10.0)

  • Carbonate/Bicarbonate buffer (pH 9.2-10.2)

  • HEPES buffer (pH 7.0-8.2, may require pH adjustment for this reaction)

Phosphate-buffered saline (PBS) can be used if the pH is adjusted and maintained in the basic range. Avoid Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers.

Q5: Can I use an organic base like triethylamine (TEA) or DIPEA?

Yes, in anhydrous organic solvents like DMF or DCM, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the proton released during the reaction and maintain the amine's nucleophilicity.[3][4]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Possible Cause Troubleshooting & Optimization
Incorrect pH Verify the pH of the reaction mixture. If the pH is below 8, the amine is likely protonated and non-nucleophilic. Adjust the pH upwards with a suitable base.
Hydrolysis of this compound If the reaction is run at a very high pH (>11) or for an extended period, the tosylate may have hydrolyzed. Consider running the reaction at a slightly lower pH (e.g., 8.5-9.5) and for a shorter duration.
Steric Hindrance If the amine on your target molecule is sterically hindered, the reaction may require more forcing conditions. Increase the reaction temperature (e.g., from room temperature to 37-50°C) or extend the reaction time.
Insufficient Molar Excess Use a molar excess (e.g., 2-5 equivalents) of the less valuable reagent to drive the reaction to completion.
Degraded Reagents Ensure that the this compound has been stored properly (typically at -20°C, desiccated) to prevent hydrolysis prior to use.

Issue 2: Presence of Side Products

Possible Cause Troubleshooting & Optimization
Over-alkylation of the Amine If the target amine is primary, it can potentially react with a second molecule of this compound, leading to a di-substituted product. This can be minimized by using a larger excess of the amine relative to the PEG reagent.
Formation of HO-PEG7-Azide This indicates hydrolysis of the tosylate group. This can be caused by excessively high pH or the presence of water in the reaction mixture when using organic solvents. Ensure anhydrous conditions if performing the reaction in an organic solvent.

Data Presentation

Table 1: pH Effect on Reaction Components and Outcome

pH RangeAmine NucleophilicityTosylate StabilityExpected Reaction RatePotential Side Reactions
< 7.0 Very Low (Protonated)HighVery Slow to NoneMinimal
7.0 - 8.0 ModerateHighModerateLow risk of hydrolysis
8.0 - 10.0 High (Optimal) Good High (Optimal) Minimal hydrolysis
> 10.0 HighDecreasingHighIncreased risk of tosylate hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Conjugation in Aqueous Buffer

  • Dissolve Amine-Containing Molecule: Dissolve your amine-containing molecule in a suitable non-amine buffer (e.g., 100 mM sodium borate buffer, pH 9.0) to a final concentration of 1-10 mg/mL.

  • Dissolve this compound: Immediately before use, dissolve the this compound in the same buffer.

  • Reaction Initiation: Add the desired molar excess (e.g., 2 equivalents) of the this compound solution to the solution of the amine-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring or agitation. The optimal reaction time may need to be determined empirically.

  • Monitoring (Optional): The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) or by proceeding directly to purification.

  • Purification: Purify the conjugate using standard methods such as size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Protocol 2: General Procedure for Conjugation in an Organic Solvent

  • Dissolve Reagents: Dissolve the amine-containing molecule and this compound in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Add Base: Add 2-3 equivalents of a non-nucleophilic base such as triethylamine (TEA) or DIPEA.[3]

  • Incubation: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using appropriate chromatographic techniques.

Mandatory Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Amine_Sol Dissolve Amine-Molecule in Buffer (pH 8-10) Mix Mix Reagents Amine_Sol->Mix PEG_Sol Dissolve this compound in Buffer PEG_Sol->Mix Incubate Incubate (4-12h, RT) Mix->Incubate Monitor Monitor Reaction (HPLC/LC-MS) Incubate->Monitor Purify Purify Conjugate (SEC/HPLC) Monitor->Purify Final Final Conjugate Purify->Final

Caption: Experimental workflow for the conjugation of this compound with an amine.

Troubleshooting_Tree Start Low Conjugation Yield? Check_pH Is pH between 8.0 and 10.0? Start->Check_pH Adjust_pH Adjust pH to 8.0-10.0 Check_pH->Adjust_pH No Check_Temp Increase Temperature/Time? Check_pH->Check_Temp Yes Success Yield Improved Adjust_pH->Success Increase_Conditions Increase Temp to 37°C or extend reaction time Check_Temp->Increase_Conditions Yes Check_Reagents Are reagents fresh? Stored correctly? Check_Temp->Check_Reagents No Increase_Conditions->Success Use_New_Reagents Use fresh reagents Check_Reagents->Use_New_Reagents No Check_Reagents->Success Yes Use_New_Reagents->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of Azide-PEG7-Tos Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Azide-PEG7-Tos linkers against common alternatives, namely Maleimide-PEG-NHS and DBCO-PEG-NHS esters. Understanding the distinct NMR spectral features of these linkers is crucial for confirming their chemical identity, purity, and successful conjugation in various biopharmaceutical and research applications. This document presents key experimental data in a comparative format, details the methodologies for NMR analysis, and provides visual aids to clarify experimental workflows.

Performance Comparison of PEG Linkers by NMR Spectroscopy

The chemical structure of a bifunctional linker dictates its reactivity and suitability for specific conjugation strategies. NMR spectroscopy offers a powerful, non-destructive method to verify the integrity of these linkers by providing detailed information about their molecular structure. Below is a comparative analysis of the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its alternatives.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) of this compound and Alternative Linkers

Functional GroupThis compound (in DMSO-d₆)¹Maleimide-PEG-NHS Ester (in CDCl₃)²DBCO-PEG-NHS Ester (in CDCl₃)³
Aromatic Protons (Tosyl/DBCO) 7.78 (d, 2H), 7.48 (d, 2H)-7.51-7.27 (m, 8H)
Maleimide Protons -~6.70 (s, 2H)-
NHS Ester Protons -~2.85 (s, 4H)~2.90 (s, 4H)
PEG Backbone ~3.50 (s, large)~3.65 (s, large)~3.63 (s, large)
-CH₂- adjacent to Azide 3.39 (t)--
-CH₂- adjacent to Tosyl 4.10 (t)--
-CH₂- adjacent to NHS Ester -~3.80 (t), ~2.90 (t)~4.25 (t), ~2.80 (t)
-CH₂- adjacent to Maleimide -~3.75 (t)-
Tosyl Methyl Protons 2.41 (s, 3H)--
DBCO Aliphatic Protons --5.63 (m, 1H), 3.18 (dd, 1H), 2.91-2.87 (dd, 1H)

¹Data inferred from a close analog, α-azide-ω-tosyl PEG[1]. The integration of the PEG backbone will differ for a PEG7 linker. ²Data inferred from related Maleimide-PEG derivatives[2][3][4]. ³Data inferred from 4-Arm-PEG-DBCO and other DBCO-PEG-NHS esters[5].

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of this compound and Alternative Linkers

Functional Group CarbonThis compound (in CDCl₃)⁴Maleimide-PEG-NHS Ester (in CDCl₃)⁵DBCO-PEG-NHS Ester (in CDCl₃)⁶
Aromatic Carbons (Tosyl/DBCO) ~145, ~133, ~130, ~128-~150-122
Maleimide Carbons -~170 (C=O), ~134 (C=C)-
NHS Ester Carbons -~169 (C=O), ~25 (CH₂)~169 (C=O), ~25 (CH₂)
PEG Backbone ~70~70~70
-CH₂- adjacent to Azide ~50.6--
-CH₂- adjacent to Tosyl ~70.8, ~69.4--
Tosyl Methyl Carbon ~21.9--
DBCO Alkyne Carbons --~111, ~108

⁴Data inferred from related α-azide-ω-hydroxyl PEG and α-tosyl-ω-hydroxyl PEG. ⁵Data inferred from maleimide disulfide-terminated PEG polymer. ⁶General expected ranges for DBCO carbons.

Experimental Protocols

A standardized protocol for NMR sample preparation and data acquisition is critical for obtaining high-quality, reproducible spectra for PEG-based linkers.

Protocol for ¹H and ¹³C NMR Spectroscopy of PEG Linkers

  • Sample Preparation:

    • Weigh accurately 5-10 mg of the PEG linker.

    • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (like hydroxyls) can be solvent-dependent. DMSO-d₆ is often preferred for PEG derivatives as it can provide a stable chemical shift for hydroxyl protons.

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

      • Pay close attention to the large signal from the PEG backbone, which may require adjustment of the receiver gain.

      • Note the presence of ¹³C satellite peaks flanking the main PEG backbone signal, which can be used for molecular weight determination.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the different functional groups.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing PEG linkers using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Linker (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample acquire_1H Acquire 1H NMR Spectrum load_sample->acquire_1H acquire_13C Acquire 13C NMR Spectrum load_sample->acquire_13C process_data Process Raw Data (FT, Phasing) acquire_1H->process_data acquire_13C->process_data calibrate Calibrate Chemical Shifts process_data->calibrate integrate Integrate Peaks (1H NMR) calibrate->integrate assign Assign Signals to Structure integrate->assign report Final Report assign->report

Caption: Workflow for NMR characterization of PEG linkers.

This guide provides a foundational understanding of how NMR spectroscopy is applied to characterize this compound and its alternatives. The provided data and protocols serve as a valuable resource for researchers to ensure the quality and identity of their PEG linkers, which is a critical step in the development of robust and reliable bioconjugates.

References

Monitoring Azide-Alkyne Cycloaddition: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug development to materials science.[1][2] Its high efficiency, selectivity, and biocompatibility make it an invaluable tool for creating complex molecular architectures.[2][3] To harness the full potential of this reaction, robust analytical methods are essential for real-time monitoring, kinetic analysis, and endpoint determination.

This guide provides a comparative overview of Fourier-Transform Infrared (FTIR) spectroscopy for monitoring azide-alkyne cycloadditions, alongside other common analytical techniques. We will delve into the experimental data, detailed protocols, and a visual workflow to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Quantitative Comparison of Analytical Methods

The choice of an analytical technique for monitoring the azide-alkyne cycloaddition is often dictated by the specific requirements of the experiment, such as the need for real-time data, sensitivity, and the nature of the reacting species. The following table summarizes key quantitative parameters for commonly employed methods.

Analytical MethodKey Parameter MonitoredTypical Reaction TimeThroughputQuantitative AccuracyKey AdvantagesLimitations
FTIR Spectroscopy Disappearance of azide peak (~2100 cm⁻¹)[4]Minutes to hoursHigh (with ATR probes)GoodReal-time monitoring, non-destructive, relatively low costCan be limited by solvent interference and sensitivity for dilute samples.
NMR Spectroscopy Disappearance of reactant signals and appearance of product signalsMinutes to hoursLowExcellentProvides detailed structural informationRequires deuterated solvents, lower sensitivity, more expensive instrumentation.
High-Performance Liquid Chromatography (HPLC) Consumption of reactants and formation of productMinutes per sampleHigh (with autosampler)ExcellentHigh sensitivity and resolution, suitable for complex mixturesNot suitable for real-time monitoring, requires method development.
Thin-Layer Chromatography (TLC) Disappearance of starting material and appearance of product spotMinutesHighQualitative to semi-quantitativeSimple, rapid, and inexpensive for a quick check of reaction progressNot suitable for quantitative analysis or real-time monitoring.

Experimental Protocols

FTIR-Based Reaction Monitoring

FTIR spectroscopy is a powerful technique for monitoring the progress of azide-alkyne cycloaddition reactions by tracking the disappearance of the characteristic strong absorbance of the azide functional group.

Materials:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Reaction vessel compatible with the ATR probe.

  • Azide-functionalized starting material.

  • Alkyne-functionalized starting material.

  • Copper(I) catalyst (e.g., prepared in situ from CuSO₄ and a reducing agent like sodium ascorbate).

  • Appropriate solvent (e.g., DMSO, t-BuOH/H₂O).

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent and all reagents except the azide or alkyne starting material in the reaction vessel.

  • Initiation: Add the final reactant to initiate the cycloaddition reaction.

  • Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals. The key spectral region to monitor is the disappearance of the strong, sharp azide peak, which typically appears around 2100 cm⁻¹.

  • Analysis: Plot the absorbance of the azide peak as a function of time to generate a kinetic profile of the reaction. The reaction is considered complete when this peak is no longer observed.

Alternative Monitoring Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Set up the reaction in an NMR tube using deuterated solvents.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the azide and alkyne starting materials.

  • Monitor the reaction progress by acquiring subsequent spectra at various time points.

  • Observe the decrease in the integration of the reactant peaks and the corresponding increase in the integration of the new peaks corresponding to the triazole product.

High-Performance Liquid Chromatography (HPLC):

  • Develop an HPLC method that can effectively separate the starting materials, intermediates, and the final triazole product.

  • At specific time intervals, withdraw a small aliquot from the reaction mixture and quench the reaction (e.g., by dilution or addition of a chelating agent).

  • Inject the quenched sample into the HPLC system.

  • Quantify the concentration of reactants and products by integrating the respective peak areas and comparing them to a standard curve.

Visualizing the FTIR Monitoring Workflow

The following diagram illustrates the typical workflow for monitoring an azide-alkyne cycloaddition reaction using in-situ FTIR spectroscopy.

FTIR_Workflow FTIR Monitoring of Azide-Alkyne Cycloaddition cluster_prep Reaction Preparation cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A Prepare Reactants (Azide, Alkyne, Solvent) C Combine Reactants & Catalyst in Reaction Vessel with ATR Probe A->C B Prepare Catalyst Solution (e.g., CuSO4, Ascorbate) B->C D Acquire Background Spectrum C->D E Initiate Reaction D->E F Collect Time-Resolved FTIR Spectra E->F G Monitor Disappearance of Azide Peak (~2100 cm-1) F->G H Plot Absorbance vs. Time G->H I Determine Reaction Endpoint & Kinetic Parameters H->I

Caption: Workflow for FTIR analysis of azide-alkyne cycloaddition.

Conclusion

FTIR spectroscopy offers a robust and efficient method for the real-time monitoring of azide-alkyne cycloaddition reactions. Its primary advantage lies in the ability to directly observe the consumption of the azide functional group, providing immediate kinetic data without the need for sample workup. While other techniques like NMR and HPLC provide more detailed structural or quantitative information, FTIR stands out for its simplicity, speed, and suitability for in-situ analysis. The choice of the optimal analytical method will ultimately depend on the specific experimental goals, available instrumentation, and the level of detail required for the analysis.

References

A Comparative Guide to HPLC Purification of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to biotherapeutics, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic properties, including increased serum half-life, improved stability, and reduced immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including the desired mono-PEGylated conjugate, multi-PEGylated species, positional isomers, and unreacted starting materials. Consequently, robust and efficient purification methods are critical for isolating the active pharmaceutical ingredient in a highly pure form. High-Performance Liquid Chromatography (HPLC) is the cornerstone of downstream processing for PEGylated bioconjugates.

This guide provides an objective comparison of the most common HPLC methods for the purification of PEGylated bioconjugates, with a focus on providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. While the focus is on general PEGylated bioconjugates, the principles and methods are directly applicable to specific molecules such as Azide-PEG7-Tos functionalized bioconjugates.

Comparison of HPLC Purification Methods

The selection of the optimal HPLC method depends on the specific characteristics of the bioconjugate and the impurities to be removed. The three primary HPLC modes for this purpose are Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange Chromatography (IEX).

Method Principle of Separation Primary Application Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size) in solution.[]Removal of unreacted PEG, protein aggregates, and initial sample cleanup.[][2]Mild, non-denaturing conditions; predictable separation based on size.[]Low resolution for species of similar size; not suitable for separating positional isomers.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]High-resolution separation of PEGylated isoforms and positional isomers.High resolving power; excellent for separating closely related species.Can be denaturing for some proteins due to organic solvents and acidic pH.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separation of species with different degrees of PEGylation and positional isomers.High capacity; separation under non-denaturing conditions.PEG chains can shield charges, potentially reducing resolution.
Quantitative Performance Data

The following tables provide representative data on the performance of each HPLC method for the purification of a model PEGylated protein.

Table 1: Purity Assessment of a PEGylated Protein by SEC-HPLC

AnalyteRetention Time (min)Peak Area (%)
Aggregates~8.01.5
Di-PEGylated Protein~9.212.0
Mono-PEGylated Protein ~10.1 83.5
Native Protein~11.02.8
Free PEG~12.50.2

Note: Retention times are illustrative and will vary based on the specific protein, PEG size, and column dimensions.

Table 2: Separation of PEGylated Isoforms by RP-HPLC

AnalyteRetention Time (min)Resolution (vs. Native)
Native Protein12.5-
Positional Isomer 113.82.2
Positional Isomer 214.53.1
Main PEGylated Species 15.5 4.8

Note: Higher resolution values indicate better separation between peaks.

Table 3: Purity and Yield from a Two-Step IEX Purification of a PEGylated rhG-CSF

Purification StepPurity (%)Yield (%)
Cation-Exchange Chromatography>90~85
Anion-Exchange Chromatography>98~95 (of mono-PEGylated)

Note: This data is representative of a multi-step purification process where IEX is used to isolate specific PEGylated species.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of HPLC purification. Below are representative protocols for each of the discussed techniques.

Size-Exclusion Chromatography (SEC) Protocol
  • Objective: To separate the PEGylated bioconjugate from high molecular weight aggregates and low molecular weight unreacted PEG.

  • Column: A silica-based SEC column with a pore size appropriate for the size of the conjugate (e.g., 300 Å for most proteins). A common choice is a TSKgel G3000SWXL or similar.

  • Mobile Phase: An aqueous buffer that minimizes non-specific interactions and maintains the native structure of the protein. A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. For volatile applications compatible with mass spectrometry, 200 mM ammonium formate can be used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

  • Temperature: Ambient or controlled at 25°C.

  • Detection: UV at 280 nm for the protein and a Refractive Index (RI) detector for the PEG, as PEG has no significant UV absorbance.

  • Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.

Reversed-Phase HPLC (RP-HPLC) Protocol
  • Objective: To achieve high-resolution separation of the desired PEGylated species from closely related isoforms.

  • Column: A C4 or C18 bonded silica column with a wide pore size (e.g., 300 Å) is generally recommended for proteins. C18 columns often provide better resolution for PEGylated proteins.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B. A typical gradient might be 5-95% B over 30 minutes. The gradient slope is a critical parameter to optimize for resolution.

  • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and resolution.

  • Detection: UV at 214 nm or 280 nm.

  • Sample Preparation: The sample should be dissolved in a low concentration of mobile phase B and filtered.

Ion-Exchange Chromatography (IEX) Protocol
  • Objective: To separate the PEGylated bioconjugate based on differences in charge.

  • Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the protein and the chosen pH.

  • Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the protein of interest is charged and binds to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).

  • Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange).

  • Gradient: A linear gradient from 0% to 100% B to elute the bound species.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Sample Preparation: The sample should be buffer-exchanged into the binding buffer before loading onto the column.

Mandatory Visualizations

Experimental Workflow for Purification of this compound Bioconjugates

The following diagram illustrates a typical multi-step HPLC purification workflow for a PEGylated bioconjugate.

G cluster_0 Step 1: Initial Cleanup cluster_1 Step 2: Isoform Separation cluster_2 Step 3: Polishing & Formulation ReactionMixture Crude PEGylation Reaction Mixture SEC Size-Exclusion Chromatography (SEC) ReactionMixture->SEC IEX Ion-Exchange Chromatography (IEX) SEC->IEX Fraction containing PEGylated species Aggregates Aggregates Removed SEC->Aggregates FreePEG Free PEG Removed SEC->FreePEG RP_HPLC Reversed-Phase HPLC (RP-HPLC) IEX->RP_HPLC Optional high-resolution separation of isomers FinalSEC Final SEC (Buffer Exchange) IEX->FinalSEC RP_HPLC->FinalSEC PureProduct Purified Bioconjugate FinalSEC->PureProduct

Caption: A multi-step HPLC workflow for purifying PEGylated bioconjugates.

Decision Tree for HPLC Method Selection

This diagram provides a logical framework for selecting the most appropriate initial HPLC purification strategy.

DecisionTree Start Start: Crude PEGylation Mixture Q1 Primary Goal? Start->Q1 Q2 Significant Size Difference? Q1->Q2 Remove Aggregates & Free PEG Q3 Significant Charge Difference? Q1->Q3 Separate by Degree of PEGylation Q2->Q3 No SEC Use Size-Exclusion Chromatography (SEC) Q2->SEC Yes Q4 High Resolution of Isomers Needed? Q3->Q4 No IEX Use Ion-Exchange Chromatography (IEX) Q3->IEX Yes RP_HPLC Use Reversed-Phase HPLC (RP-HPLC) Q4->RP_HPLC Yes MultiStep Consider Multi-Step Purification Q4->MultiStep No

Caption: Decision tree for selecting an initial HPLC purification method.

References

A Head-to-Head Comparison of Heterobifunctional Linkers: Azide-PEG7-Tos in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall efficacy of the conjugate. This guide provides an objective comparison of Azide-PEG7-Tos with other commonly used heterobifunctional linkers, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterobifunctional linker featuring an azide group, a seven-unit polyethylene glycol (PEG) spacer, and a tosyl group. This combination of functionalities offers a versatile platform for bioconjugation. The azide group allows for highly specific and efficient "click chemistry" reactions with alkynes, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, particularly with primary amines. The hydrophilic PEG7 spacer enhances the water solubility of the linker and the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1][2][3]

Comparison with Other Heterobifunctional Linkers

The choice of a heterobifunctional linker depends on several factors, including the available functional groups on the biomolecule and the payload, the desired stability of the linkage, and the overall properties of the final conjugate. Here, we compare this compound with two other widely used classes of heterobifunctional linkers: NHS-PEG-Maleimide and DBCO-PEG-NHS esters.

Table 1: Comparison of Heterobifunctional Linker Properties

FeatureThis compoundNHS-PEG-MaleimideDBCO-PEG-NHS Ester
Reactive Group 1 Azide (-N₃)N-Hydroxysuccinimide (NHS) EsterDibenzocyclooctyne (DBCO)
Reactive Towards Alkynes, BCN, DBCOPrimary Amines (-NH₂)Azides (-N₃)
Reaction Type Click Chemistry (CuAAC or SPAAC)AcylationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactive Group 2 Tosyl (-OTs)MaleimideN-Hydroxysuccinimide (NHS) Ester
Reactive Towards Primary Amines (-NH₂)Thiols (-SH)Primary Amines (-NH₂)
Reaction Type Nucleophilic SubstitutionMichael AdditionAcylation
Linkage Formed 1 TriazoleAmideTriazole
Linkage Stability 1 HighHigh, but potentially susceptible to proteases[4]High
Linkage Formed 2 SulfonamideThioetherAmide
Linkage Stability 2 High[5]Moderate, susceptible to retro-Michael reactionHigh, but potentially susceptible to proteases
Spacer PEG7PEG (variable length)PEG (variable length)
Key Advantages Orthogonal reactivity, high stability of both linkages.Well-established chemistry, good for targeting amines and thiols.Copper-free click chemistry, bioorthogonal.
Key Disadvantages Tosyl group may require harsher conditions than NHS esters.Maleimide-thiol linkage can be unstable in vivo.DBCO is bulky, which may affect conjugate properties.

Table 2: Quantitative Performance Comparison of Linker Chemistries

ParameterAzide-Alkyne (Click Chemistry)NHS Ester-AmineMaleimide-ThiolTosyl-Amine
Typical Reaction Yield >90%70-90%80-95%70-90%
Reaction Time 1-4 hours (SPAAC), <1 hour (CuAAC)1-4 hours1-4 hours2-12 hours
Reaction pH 4-97.2-8.56.5-7.58-10
Linkage Half-life (in plasma) Very High (>1 week)High (>1 week)Variable (hours to days)High (>1 week)
Bystander Effect Dependent on payload properties (Non-cleavable linker)Dependent on payload properties (Non-cleavable linker)Dependent on payload properties (Non-cleavable linker)Dependent on payload properties (Non-cleavable linker)

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for bioconjugation using this compound.

Protocol 1: Two-Step Sequential Conjugation of a Payload and a Protein using this compound

This protocol describes the conjugation of a payload containing a primary amine to the tosyl group of this compound, followed by the conjugation of the resulting azide-functionalized payload to a protein containing an alkyne group.

Materials:

  • This compound

  • Payload with a primary amine

  • Alkyne-modified protein

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting columns

Step 1: Reaction of this compound with Amine-Containing Payload

  • Dissolve this compound (1.2 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add triethylamine (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40°C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the Azide-PEG7-Payload conjugate by flash chromatography or preparative HPLC.

Step 2: Click Chemistry Conjugation to Alkyne-Modified Protein (CuAAC)

  • Dissolve the alkyne-modified protein in PBS (pH 7.4).

  • Dissolve the Azide-PEG7-Payload conjugate in a minimal amount of DMSO and add it to the protein solution (typically a 5-10 fold molar excess).

  • Prepare a fresh solution of copper(II) sulfate and THPTA (1:5 molar ratio) in water.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the copper/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically 50-100 µM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the final protein-payload conjugate using a desalting column to remove excess reagents.

  • Characterize the conjugate by SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Orthogonal Conjugation using this compound

This protocol outlines a strategy for orthogonally labeling a biomolecule with two different entities using the distinct reactivities of the azide and tosyl groups.

Materials:

  • Biomolecule with a primary amine and an alkyne group

  • This compound

  • Payload 1 (alkyne-functionalized)

  • Payload 2 (amine-functionalized)

  • Appropriate solvents and buffers as described in Protocol 1.

Step 1: Tosyl-Amine Conjugation

  • React the biomolecule with the amine-functionalized Payload 2 using the tosyl group of this compound as described in Step 1 of Protocol 1.

  • Purify the resulting biomolecule-linker conjugate.

Step 2: Azide-Alkyne Click Chemistry

  • React the azide group of the purified biomolecule-linker conjugate with the alkyne-functionalized Payload 1 using the click chemistry conditions described in Step 2 of Protocol 1.

  • Purify and characterize the final dual-labeled biomolecule.

Visualizing Workflows and Relationships

Graphviz diagrams can effectively illustrate the experimental workflows and the relationships between the different components.

experimental_workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Bioconjugation cluster_analysis Step 3: Characterization This compound This compound Reaction1 Tosyl-Amine Reaction This compound->Reaction1 Amine-Payload Amine-Payload Amine-Payload->Reaction1 Azide-PEG7-Payload Azide-PEG7-Payload Reaction1->Azide-PEG7-Payload Reaction2 Click Chemistry (CuAAC or SPAAC) Azide-PEG7-Payload->Reaction2 Alkyne-Protein Alkyne-Protein Alkyne-Protein->Reaction2 Final Conjugate Final Conjugate Reaction2->Final Conjugate SDS-PAGE SDS-PAGE Final Conjugate->SDS-PAGE Verify MW shift SEC-HPLC SEC-HPLC Final Conjugate->SEC-HPLC Purity & Aggregation Mass Spec Mass Spec Final Conjugate->Mass Spec Confirm Identity & DAR

Caption: Experimental workflow for a two-step bioconjugation using this compound.

linker_comparison cluster_reactivity Reactivity cluster_stability Linkage Stability This compound This compound Azide Azide -> Alkyne (Click Chemistry) This compound->Azide Tosyl Tosyl -> Amine (Nucleophilic Subst.) This compound->Tosyl NHS-PEG-Maleimide NHS-PEG-Maleimide NHS NHS -> Amine (Acylation) NHS-PEG-Maleimide->NHS Maleimide Maleimide -> Thiol (Michael Addition) NHS-PEG-Maleimide->Maleimide DBCO-PEG-NHS DBCO-PEG-NHS DBCO-PEG-NHS->NHS DBCO DBCO -> Azide (SPAAC) DBCO-PEG-NHS->DBCO Triazole Triazole (High) Azide->Triazole Sulfonamide Sulfonamide (High) Tosyl->Sulfonamide Amide Amide (High) NHS->Amide Thioether Thioether (Moderate) Maleimide->Thioether DBCO->Triazole

Caption: Logical relationships of different heterobifunctional linkers and their resulting linkages.

Conclusion

This compound offers a unique combination of orthogonal reactivity and high stability, making it a valuable tool for the synthesis of complex bioconjugates. The ability to perform sequential reactions with amines and alkynes provides a high degree of control over the conjugation process. While other linkers like NHS-PEG-Maleimide and DBCO-PEG-NHS ester have their own advantages in specific applications, the robust nature of the triazole and sulfonamide linkages formed by this compound makes it an attractive option for the development of stable and well-defined targeted therapeutics. The choice of linker should be carefully considered based on the specific requirements of the project, including the nature of the biomolecule and payload, and the desired in vivo performance of the conjugate.

References

A Head-to-Head Comparison: Azide-PEG7-Tos vs. NHS-PEG-Azide for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a cornerstone of innovation. The choice of linker is critical, dictating the specificity, yield, and stability of the final conjugate. This guide provides an in-depth, objective comparison of two popular PEGylation reagents used to introduce azide handles for subsequent "click" chemistry: Azide-PEG7-Tos and NHS-PEG-Azide. We will delve into their mechanisms, performance, and experimental protocols to help you make an informed decision for your bioconjugation strategy.

At a Glance: Key Differences

Both linkers serve to install an azide-terminated PEG chain onto a protein, typically for subsequent bioorthogonal reactions like copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The fundamental difference lies in their protein-reactive functionalities: a tosylate group versus an N-hydroxysuccinimide (NHS) ester. This single difference has significant implications for reaction conditions, specificity, and reagent handling.

FeatureThis compoundNHS-PEG-Azide
Reactive Group Tosyl (Sulfonate Ester)NHS (Succinimidyl Ester)
Target Residues Primarily primary amines (Lysine, N-terminus). Potential reactivity with other nucleophiles like thiols (Cysteine) and hydroxyls (Serine, Threonine).[3]Primarily primary amines (Lysine, N-terminus).[4][5]
Reaction pH Typically neutral to alkaline (pH 7.5 - 9.0)Neutral to slightly alkaline (pH 7.0 - 8.5).
Linkage Formed Secondary AmineStable Amide Bond
Reagent Stability Generally stable in storage. More resistant to hydrolysis in aqueous solutions compared to NHS esters.Highly sensitive to moisture; readily hydrolyzes in aqueous solutions, requiring fresh preparation before use.
Key Side Reaction Potential for off-target reactions with other nucleophiles.Hydrolysis of the NHS ester, which competes with the amine reaction and reduces efficiency.
Control over DoL Can be controlled by stoichiometry, but may be less predictable due to potential side reactions.Can be challenging to precisely control due to reagent instability and variability in reaction efficiencies.

Mechanism of Action: Tosylate vs. NHS Ester Chemistry

The conjugation process for both linkers involves the reaction of an electrophilic group (Tosyl or NHS ester) with a nucleophilic primary amine on the protein surface, most commonly the ε-amino group of lysine residues.

This compound reacts via a nucleophilic substitution reaction. The primary amine on a lysine residue attacks the carbon atom attached to the tosylate group, displacing the tosylate as a leaving group. This forms a stable secondary amine linkage.

NHS-PEG-Azide reacts via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of NHS as a byproduct.

G cluster_0 This compound Pathway cluster_1 NHS-PEG-Azide Pathway Prot_Tos Protein-NH₂ Conj_Tos Protein-NH-PEG₇-Azide Prot_Tos->Conj_Tos + Linker Linker_Tos Azide-PEG₇-O-Tosyl LG_Tos Tosyl-OH Conj_Tos->LG_Tos + Leaving Group Prot_NHS Protein-NH₂ Conj_NHS Protein-(C=O)-NH-PEG-Azide Prot_NHS->Conj_NHS + Linker Linker_NHS Azide-PEG-NHS Ester LG_NHS NHS Conj_NHS->LG_NHS + Byproduct

Caption: Reaction pathways for protein conjugation.

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of these specific linkers are scarce in the literature. However, performance can be inferred from the known chemistry of their reactive groups and data from similar conjugation systems.

ParameterThis compoundNHS-PEG-AzideSource
Typical Molar Excess Not specified, but likely similar to NHS esters (10-50 fold) to drive the reaction.10 to 50-fold molar excess is common. A 20-fold excess over antibody can result in 4-6 PEGs per molecule.
Reaction Efficiency Data not available. Efficiency depends on pH, temperature, and protein accessibility.Highly variable. Can range from 5% to 50%, with some studies reporting ~30% efficiency for Azide-NHS reagents.
Hydrolysis Half-life Higher stability in aqueous buffers compared to NHS esters.Lower stability. The NHS-ester moiety readily hydrolyzes, especially at higher pH, becoming non-reactive.
Reaction Speed Generally slower than NHS ester reactions. May require longer incubation or higher temperatures.Relatively fast, typically complete within 30-120 minutes at room temperature.

Experimental Protocols & Workflow

The overall experimental workflow for both linkers is similar, involving reagent preparation, conjugation, and purification. The key differences lie in the buffer composition and reaction conditions.

G arrow arrow A Start B Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) A->B C Prepare Fresh Linker Stock in Anhydrous Solvent (e.g., DMSO, DMF) B->C D Add Linker to Protein Solution C->D E Incubate (Temp & Time vary) D->E F Quench Reaction (Optional, e.g., Tris buffer) E->F G Purify Conjugate (e.g., Dialysis, SEC) F->G H Characterize Conjugate (e.g., MS, HPLC) G->H I End H->I

References

A Head-to-Head Battle of Bioconjugation: Quantifying the Efficiency of Azide-PEG7-Tos in a Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of PEGylation reagent is a critical decision that profoundly impacts the efficacy, stability, and therapeutic potential of a modified biomolecule. This guide provides an objective comparison of Azide-PEG7-Tos, a heterobifunctional PEG linker, with common alternative PEGylation reagents. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers to make informed decisions for their specific bioconjugation needs.

Introduction to PEGylation and the Role of Heterobifunctional Linkers

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development. It can enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their hydrodynamic size. This modification can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.

Heterobifunctional PEG linkers, such as this compound, offer a significant advantage in bioconjugation by possessing two distinct reactive groups. This allows for a sequential, two-step conjugation strategy. In the case of this compound, the tosyl group serves as a good leaving group for nucleophilic substitution reactions with functional groups on a biomolecule, such as primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues). The azide group then provides a handle for a highly specific and efficient "click chemistry" reaction, typically with an alkyne-modified molecule. This modular approach provides greater control over the final conjugate's composition and purity.

Quantitative Comparison of Conjugation Efficiencies

PEGylation ReagentTarget Functional GroupTypical Conjugation EfficiencyNotes
This compound (Step 1: Tosyl Reaction) Amines, ThiolsData not publicly availableThe tosyl group is a good leaving group for nucleophilic substitution. Efficiency is dependent on reaction conditions and the specific biomolecule.
This compound (Step 2: Click Chemistry) Alkyne>95%Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are highly efficient.
NHS-Ester-PEG Amines80-92%[1]A common and well-established method for targeting lysine residues.
Maleimide-PEG Thiols>80%[2][3]Highly specific for cysteine residues, allowing for site-specific PEGylation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for the use of this compound and its common alternatives.

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the general procedure for first conjugating a biomolecule with this compound via the tosyl group, followed by a click chemistry reaction with an alkyne-containing molecule.

Step 1: Conjugation of this compound to a Protein via the Tosyl Group

  • Materials:

    • Protein of interest (containing accessible amine or thiol groups)

    • This compound

    • Anhydrous, amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5 for amines)

    • Water-miscible organic solvent (e.g., DMSO or DMF)

    • Quenching reagent (e.g., Tris buffer or glycine)

    • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Procedure: a. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. b. Prepare a stock solution of this compound in the organic solvent. c. Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. e. Quench the reaction by adding the quenching reagent. f. Purify the azide-functionalized protein using SEC or dialysis to remove unreacted this compound and byproducts. g. Characterize the purified product to confirm the incorporation of the azide-PEG linker (e.g., via mass spectrometry).

Step 2: Click Chemistry Reaction of Azide-Functionalized Protein with an Alkyne-Containing Molecule

  • Materials:

    • Azide-functionalized protein (from Step 1)

    • Alkyne-containing molecule of interest

    • For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • For SPAAC: A strained alkyne (e.g., DBCO or BCN).

    • Reaction buffer (e.g., PBS, pH 7.4)

  • Procedure (for CuAAC): a. Dissolve the azide-functionalized protein and the alkyne-containing molecule in the reaction buffer. b. In a separate tube, prepare a catalyst premix by combining CuSO₄ and the ligand. c. Add the catalyst premix to the protein/alkyne mixture. d. Initiate the reaction by adding a fresh solution of sodium ascorbate. e. Incubate the reaction for 1-4 hours at room temperature, protected from light. f. Purify the final conjugate using SEC to remove the catalyst and excess reagents.

Protocol 2: Conjugation using NHS-Ester-PEG
  • Materials:

    • Protein of interest (containing accessible amine groups)

    • NHS-Ester-PEG

    • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Organic solvent (e.g., DMSO or DMF)

    • Quenching buffer (e.g., Tris or glycine)

    • Purification system (e.g., SEC or dialysis)

  • Procedure: a. Dissolve the protein in the reaction buffer. b. Immediately before use, dissolve the NHS-Ester-PEG in the organic solvent. c. Add a 10- to 20-fold molar excess of the NHS-Ester-PEG solution to the protein solution. d. Incubate for 30-60 minutes at room temperature or 2 hours on ice. e. Stop the reaction by adding the quenching buffer. f. Purify the PEGylated protein.

Protocol 3: Conjugation using Maleimide-PEG
  • Materials:

    • Protein of interest (containing accessible thiol groups)

    • Maleimide-PEG

    • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

    • Reducing agent (e.g., TCEP, if disulfides need to be reduced)

    • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

    • Purification system (e.g., SEC or dialysis)

  • Procedure: a. If necessary, reduce disulfide bonds in the protein using a reducing agent and then remove the reducing agent. b. Dissolve the protein in the reaction buffer. c. Add a 10- to 20-fold molar excess of Maleimide-PEG to the protein solution. d. Incubate for 1-2 hours at room temperature. e. Quench the reaction by adding the quenching reagent. f. Purify the PEGylated protein.

Visualization of Workflows and Pathways

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for the two-step conjugation with this compound and a representative signaling pathway that could be studied using a bioconjugate created with this method.

G cluster_0 Step 1: Tosyl-Mediated Conjugation cluster_1 Step 2: Click Chemistry Protein Protein with Amine/Thiol Groups Reaction_1 Reaction (pH 8.5 for amines) Protein->Reaction_1 Azide_PEG_Tos This compound Azide_PEG_Tos->Reaction_1 Purification_1 Purification (SEC/Dialysis) Reaction_1->Purification_1 Azide_Protein Azide-Functionalized Protein Reaction_2 Click Reaction (CuAAC or SPAAC) Azide_Protein->Reaction_2 Purification_1->Azide_Protein Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Reaction_2 Purification_2 Purification (SEC) Reaction_2->Purification_2 Final_Conjugate Final Bioconjugate Purification_2->Final_Conjugate

Two-step conjugation workflow using this compound.

G cluster_0 Targeted Drug Delivery Pathway ADC Antibody-Drug Conjugate (Created with this compound) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target Drug Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

A Comparative Guide to PROTACs Synthesized with Azide-PEG7-Tos Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive characterization of PROTACs synthesized using an Azide-PEG7-Tos linker, offering a comparative analysis against other linker alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Pivotal Role of the Linker in PROTAC Function

The linker is not merely a spacer but an active component that significantly influences a PROTAC's biological activity.[1][2] Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] An optimal linker facilitates the necessary protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their easily tunable length. The this compound linker provides a 7-unit PEG chain, offering a specific length and flexibility that can be advantageous for certain target-E3 ligase pairs. The azide group allows for efficient "click chemistry" ligation to an alkyne-modified warhead or E3 ligase ligand, streamlining the synthesis of PROTAC libraries.

Performance Comparison of PEG Linkers in PROTACs

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. While direct comparative data for a PROTAC synthesized with this compound against a comprehensive panel of other linkers is not extensively available in singular studies, we can infer its likely performance based on established trends with varying PEG linker lengths. Shorter linkers may lead to steric hindrance, preventing ternary complex formation, while excessively long linkers can result in reduced efficacy due to increased conformational flexibility.

Here, we present a representative comparison of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, a common model in PROTAC development, with varying PEG linker lengths. The data is a synthesized representation from multiple studies to illustrate the impact of linker length on degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

Linker CompositionDC50 (nM)Dmax (%)Reference
PEG3>1000<20
PEG515~90
PEG7 (Representative) 5-10 >95 Inferred from trends in
PEG950~85
Alkyl C880~80

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties

Linker TypeAqueous SolubilityCell PermeabilityMetabolic Stability
Alkyl ChainsLowModerateHigh
PEG Linkers (e.g., PEG7) High Good Moderate
Rigid Linkers (e.g., piperazine)VariableVariableHigh

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the sequence of events in PROTAC-mediated protein degradation and the experimental procedures used for characterization, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biochemical & Cellular Characterization Synthesis Synthesis of PROTAC with This compound Linker Binding_Assay Binding Affinity Assays (FP, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET) Synthesis->Ternary_Complex_Assay Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC characterization.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the characterization and comparison of PROTACs. The following are detailed methodologies for the key experiments cited.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.

NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex in live cells.

Protocol:

  • Cell Engineering: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to a HaloTag®.

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Protocol:

  • Cell Transfection and Treatment: Transfect cells with a plasmid expressing His-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis under Denaturing Conditions: Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) to disrupt protein-protein interactions.

  • His-Tag Pulldown: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Western Blot Analysis: Elute the bound proteins and analyze the eluates by Western blotting using an antibody specific for the target protein. An increase in the high-molecular-weight smear of the target protein indicates polyubiquitination.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity of the PROTAC to the target protein and the E3 ligase.

Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled tracer that binds to the protein of interest (either the target protein or the E3 ligase).

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the protein. Then, add serial dilutions of the PROTAC.

  • Incubation and Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: As the PROTAC displaces the fluorescent tracer, the polarization value will decrease. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (Kd or IC50).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (affinity, enthalpy, and entropy) of the PROTAC binding to its target proteins.

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC and the target protein (or E3 ligase) in the same buffer. Degas the solutions to prevent air bubbles.

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.

  • Titration: Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Safety Operating Guide

Navigating the Safe Disposal of Azide-PEG7-Tos: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and professionals in drug development handle a diverse array of chemical compounds, each with its own specific handling and disposal requirements. Azide-PEG7-Tos, a molecule combining an energetic azide group with a polyethylene glycol (PEG) linker and a tosylate group, necessitates a careful and informed approach to its disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance.

The primary hazard associated with this compound stems from the azide functional group. Azides are known for their high reactivity, potential explosivity, and acute toxicity.[1] Improper handling and disposal can lead to the formation of hazardous compounds. For instance, azides can react with acids to form hydrazoic acid, a substance that is both highly toxic and explosive.[1] Furthermore, contact with metals, such as in plumbing, can lead to the formation of shock-sensitive and explosive metal azides.[2] Consequently, under no circumstances should this compound or any azide-containing waste be disposed of down the drain .[2]

The polyethylene glycol (PEG) component of the molecule is generally considered to be biodegradable and of low toxicity.[3] While this may influence the overall physical properties of the compound, such as solubility, it does not mitigate the hazards posed by the azide group. The tosylate group is a stable functional group that does not present specific disposal hazards under normal laboratory conditions. Therefore, the disposal protocol for this compound must be dictated by the reactive nature of the azide.

There are two primary routes for the proper disposal of this compound: collection as hazardous waste and chemical deactivation (quenching) of dilute solutions. The choice between these two methods depends on the concentration of the azide compound and institutional protocols.

I. Disposal as Hazardous Waste (Recommended for all concentrations)

This is the most straightforward and safest method for the disposal of this compound, and it is mandatory for concentrated solutions and solid waste.

Step-by-Step Procedure:

  • Segregation: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be collected in a dedicated hazardous waste container.

  • Container Selection: The waste container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a securely fitting cap. Avoid using metal containers or caps to prevent the formation of explosive metal azides.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and should list all chemical constituents, including "this compound" and any solvents present.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. Secondary containment is recommended to mitigate the risks of spills.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the collection and proper disposal of the hazardous waste.

II. Chemical Deactivation (Quenching) for Dilute Solutions

For dilute aqueous solutions of azide compounds (typically ≤5%), chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be carried out in a properly functioning chemical fume hood by trained personnel. The most common method involves the use of nitrous acid, which is generated in situ from sodium nitrite and an acid.

Experimental Protocol: Deactivation of Dilute this compound Solutions

  • Objective: To chemically convert the azide functionality to nitrogen gas.

  • Materials:

    • Dilute aqueous solution of this compound (≤5%)

    • 20% aqueous solution of sodium nitrite (NaNO₂)

    • 20% aqueous solution of sulfuric acid (H₂SO₄)

    • Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet

    • pH paper

Procedure:

  • Setup: Place the dilute this compound solution in the three-necked flask inside a chemical fume hood.

  • Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. A 40% excess of sodium nitrite relative to the azide is recommended (approximately 1.5 g of sodium nitrite per gram of azide).

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic, as indicated by pH paper. Caution: It is crucial to add the acid after the sodium nitrite to prevent the formation of toxic and explosive hydrazoic acid (HN₃) .

  • Reaction: Stir the mixture for at least one hour to ensure the complete destruction of the azide. The reaction will produce nitrogen gas and nitric oxide, so adequate ventilation is essential.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9. The resulting solution can then be disposed of as aqueous waste according to your institution's guidelines.

ParameterValue/RecommendationCitation
Concentration for Chemical Deactivation ≤ 5% aqueous solution
Deactivating Agent Nitrous acid (generated from sodium nitrite and sulfuric acid)
Stoichiometry of Sodium Nitrite ~1.5 g per 1 g of azide (40% excess)
Final pH after Neutralization 6 - 9
Prohibited Disposal Method Drain Disposal

graph Disposal_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

Start [label="this compound Waste", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Is the waste a\ndilute aqueous solution\n(<=5% azide)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HazardousWaste [label="Collect as\nHazardous Waste", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deactivation [label="Chemical Deactivation\n(Quenching)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; EHS [label="Dispose via EHS/\nLicensed Contractor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AqueousWaste [label="Dispose as Neutralized\nAqueous Waste", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Decision; Decision -> HazardousWaste [label="No"]; Decision -> Deactivation [label="Yes"]; HazardousWaste -> EHS; Deactivation -> AqueousWaste; }

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Azide-PEG7-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents like Azide-PEG7-Tos is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe use of this compound in a laboratory setting. The primary hazard associated with this compound stems from its azide functional group, which can be toxic and potentially explosive.[1]

Hazard Identification and Engineering Controls

This compound is an organic azide. Organic azides are potentially sensitive to heat, light, friction, and shock, which can lead to violent decomposition.[1] The azide group is also acutely toxic. Therefore, strict adherence to safety protocols is essential.

Engineering Controls:

  • Chemical Fume Hood: All manipulations involving this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Blast Shield: When performing reactions with this compound, particularly on a larger scale or when heating, the use of a blast shield is mandatory.[2][3] The sash of the fume hood should be kept as low as possible.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile exam gloves are recommended. For high-toxicity azides, consider wearing silver shield gloves under nitrile gloves.Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes or explosions.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory. For potential exposure to dry particles, Tyvek sleeves or a gown may be necessary.Prevents skin contact with the compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to minimize risks associated with handling this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE 1. Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood 2. Weigh_Solid Weigh Solid Compound Prepare_Hood->Weigh_Solid 3. Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution 4. Perform_Reaction Perform Reaction Prepare_Solution->Perform_Reaction 5. Decontaminate Decontaminate Glassware Perform_Reaction->Decontaminate 6. Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste 7.

Caption: Step-by-step workflow for safely handling this compound.

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Before starting, ensure the chemical fume hood is clean and free of clutter. Assemble all necessary equipment, including non-metallic spatulas and glassware.

  • Don PPE: Put on a lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Carefully weigh the desired amount of solid this compound in the fume hood. Avoid creating dust.

  • Dissolution: Add the solid to the desired solvent in a suitable container. Use solvents that are compatible with azides (avoid halogenated solvents like dichloromethane).

  • Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid using magnetic stir bars with rough surfaces that could cause friction.

  • Storage: Store the solution in a tightly sealed and clearly labeled container. It is recommended to store azide solutions at a cool temperature and away from light.

Disposal Plan

Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing.

Waste Type Disposal Procedure
Aqueous Waste All solutions containing this compound must be collected as hazardous waste. Do not pour down the drain. Keep azide waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.
Solid Waste Contaminated solid waste, such as gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste in a clearly labeled container.
Empty Containers Empty containers of this compound should also be treated as hazardous waste.

Waste Management Workflow:

cluster_waste Azide Waste Management Collect_Aqueous Collect Aqueous Waste Label_Container Label Waste Container Collect_Aqueous->Label_Container Collect_Solid Collect Solid Waste Collect_Solid->Label_Container Store_Waste Store Waste Securely Label_Container->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the proper disposal of azide-containing waste.

Emergency Procedures

In the event of an emergency, follow these procedures:

Situation Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Always have a spill kit readily available when working with azides. Ensure all laboratory personnel are familiar with the location and use of safety equipment, including safety showers and eyewash stations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide-PEG7-Tos
Reactant of Route 2
Reactant of Route 2
Azide-PEG7-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.